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Methyl-13c trifluoromethanesulfonate Documentation Hub

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  • Product: Methyl-13c trifluoromethanesulfonate
  • CAS: 207556-12-5

Core Science & Biosynthesis

Foundational

Methyl-13C trifluoromethanesulfonate chemical properties and stability

Topic: Methyl-13C Trifluoromethanesulfonate: Chemical Properties, Synthesis, and Stability Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl-13C Trifluoromethanesulfonate: Chemical Properties, Synthesis, and Stability Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Methyl-13C trifluoromethanesulfonate (Methyl-13C triflate,


CH

OTf) is a high-potency electrophilic methylating agent employed in the synthesis of isotopically labeled pharmaceuticals and metabolic tracers. Distinguished by the "super-leaving group" capacity of the triflate anion (CF

SO

), this reagent exhibits reactivity approximately

to

times greater than methyl iodide (

CH

I).

While its primary utility lies in introducing stable carbon-13 isotopes for NMR spectroscopy and metabolic flux analysis, its extreme reactivity necessitates rigorous exclusion of moisture and specialized handling protocols to prevent rapid hydrolysis and severe toxicity. This guide provides an authoritative examination of its physicochemical properties, synthesis, stability, and safety mechanisms.

Chemical Identity & Physicochemical Properties

Methyl-13C triflate is the methyl ester of trifluoromethanesulfonic acid (triflic acid). The presence of the electron-withdrawing trifluoromethyl group destabilizes the C-O bond, making the methyl group highly susceptible to nucleophilic attack.

Table 1: Physicochemical Specifications
PropertyValue / Description
Chemical Formula

CH

OSO

CF

Molecular Weight ~165.1 g/mol (labeled) vs 164.1 g/mol (unlabeled)
Appearance Colorless to pale brown liquid
Boiling Point 94–99 °C (at 760 mmHg)
Density ~1.45 g/mL at 25 °C
Solubility Miscible with CH

Cl

, CHCl

, ether; Reacts violently with water
Leaving Group Triflate (CF

SO

), pKa of conjugate acid ~ -14
Isotopic Purity Typically ≥99 atom %

C

Reactivity & Mechanism

The "Super-Leaving Group" Effect

The utility of Methyl-13C triflate stems from the triflate anion's exceptional stability, which is delocalized over three oxygen atoms and inductively stabilized by the fluorine atoms. This makes


CH

OTf a "hard" alkylating agent, capable of methylating weak nucleophiles (e.g., amides, nitriles) that are unreactive toward methyl iodide.
Mechanistic Pathway (SN2)

The methylation proceeds via a classic S


2 mechanism. The nucleophile attacks the 

C-methyl center, displacing the triflate anion with inversion of configuration (though relevant only for chiral centers, not methyl).

ReactivityMechanism Nu Nucleophile (Nu:) TS Transition State [Nu---13CH3---OTf]‡ Nu->TS Attack MeOTf Methyl-13C Triflate (13CH3-OTf) MeOTf->TS Product Methylated Product (Nu-13CH3) TS->Product Bond Formation LeavingGroup Triflate Anion (OTf-) TS->LeavingGroup Displacement

Caption: S


2 mechanism showing nucleophilic attack on the 

C center and displacement of the triflate leaving group.

Synthesis Protocol: Preparation from C-Methanol

Commercial


CH

OTf is expensive; therefore, in-house preparation from the more affordable

C-Methanol is common in radiochemistry and isotope labs. The following protocol maximizes yield by using a base to scavenge the triflic acid by-product.
Experimental Workflow
  • Reagents:

    • 
      C-Methanol (1.0 eq)
      
    • Trifluoromethanesulfonic anhydride (Tf

      
      O) (1.1 eq)[1][2]
      
    • Pyridine (or 2,6-di-tert-butylpyridine) (1.1 eq)

    • Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl

      
      )
      
  • Protocol:

    • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Base Addition: Add anhydrous pyridine and DCM; cool to -20°C (critical to prevent decomposition).

    • Activation: Add Tf

      
      O dropwise. A white precipitate (pyridinium triflate) may form.
      
    • Reaction: Slowly add

      
      C-Methanol in DCM over 10–15 minutes.
      
    • Purification: The product is volatile.[3] Distill directly from the reaction mixture under reduced pressure or standard pressure if using high-boiling solvents.

    • Yield: Typically 85–95%.

SynthesisWorkflow Start Start: 13C-Methanol Reagent Add Triflic Anhydride (Tf2O) + Pyridine Start->Reagent Condition Maintain -20°C (Prevent decomp) Reagent->Condition Reaction Formation of 13C-MeOTf + Pyridinium Triflate Condition->Reaction Purification Distillation Reaction->Purification Final Pure Methyl-13C Triflate Purification->Final

Caption: Synthesis workflow for converting


C-Methanol to Methyl-13C Triflate using Triflic Anhydride.

Stability & Hydrolysis

Moisture Sensitivity

Methyl triflate is hygroscopic and hydrolyzes rapidly upon contact with moisture. Unlike methyl iodide, which is relatively stable in water, methyl triflate reacts with water to form methanol and triflic acid (a superacid).[4]

  • Reaction:

    
    CH
    
    
    
    OTf + H
    
    
    O
    
    
    
    
    CH
    
    
    OH + TfOH
  • Consequence: The formation of TfOH generates heat and fumes, potentially shattering sealed containers if pressure builds up.

Storage Recommendations
  • Temperature: Store at 2–8 °C (refrigerated).

  • Atmosphere: Must be stored under inert gas (Argon or Nitrogen).

  • Container: Teflon-lined seals or ampoules. Avoid ground glass joints without Teflon sleeves, as the superacid by-product can seize the joints.

Applications in Drug Discovery

Isotopic Labeling for NMR

The introduction of a


C-methyl group provides a distinct NMR signal (typically 

30–60 ppm in

C NMR) that is split by the 3 protons (quartet). This is used to:
  • Confirm the site of methylation in complex heterocycles.

  • Study conformational dynamics via relaxation times (

    
    /
    
    
    
    ).
Methylation of Unreactive Sites

Due to its high electrophilicity, Methyl-13C triflate is the reagent of choice for:

  • O-Methylation of amides to form imidates.

  • N-Methylation of electron-deficient pyridines or nitriles.

  • S-Methylation of thioethers to sulfonium salts.

Safety & Handling (Critical)

Methyl triflate is an alkalyting agent and a suspected carcinogen. It is acutely toxic by inhalation (H330) and causes severe skin burns (H314).

Emergency Neutralization

Do not use water to clean spills, as this generates acid fumes.

  • Neutralizing Agent: A solution of 10% Triethylamine (Et

    
    N) in dichloromethane or a dilute NaOH solution (if solvent compatible).
    
  • Mechanism: The amine rapidly attacks the methyl triflate to form a non-volatile quaternary ammonium salt.

Handling Decision Tree

SafetyProtocol Start Handling Methyl-13C Triflate PPE PPE Check: Double Nitrile Gloves, Goggles, Fume Hood Start->PPE Transfer Transfer Method PPE->Transfer Syringe Gas-Tight Syringe (Avoid Aerosols) Transfer->Syringe Spill Spill Occurs? Syringe->Spill Neutralize Cover with 10% Et3N/DCM Do NOT use water Spill->Neutralize Yes Disposal Dispose as Haz Waste (Quaternary Salt) Spill->Disposal No (Finish) Neutralize->Disposal

Caption: Safety decision tree for handling and spill response. Note the prohibition of water for spills.

References

  • Synthesis of Methyl Triflate: Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." Journal of Organic Chemistry, 1973 , 38(21), 3673–3677. Link

  • Reactivity Comparison: Kevill, D. N.; Lin, G. M. "Solvolysis of methyl trifluoromethanesulfonate." Tetrahedron Letters, 1978 , 19(11), 949–952. Link

  • 11C/13C Labeling Protocols: Jewett, D. M. "A simple synthesis of [11C]methyl triflate." International Journal of Applied Radiation and Isotopes, 1992 , 43(11), 1383-1385. Link

  • Safety Data: Sigma-Aldrich. "Safety Data Sheet: Methyl trifluoromethanesulfonate." Link

  • General Properties: Howells, R. D.; McCown, J. D. "Trifluoromethanesulfonic acid and derivatives." Chemical Reviews, 1977 , 77(1), 69–92. Link

Sources

Exploratory

Introduction: The Significance of the ¹³C Label in a Powerful Methylating Agent

An In-Depth Technical Guide to Methyl-13C Triflate (CAS 207556-12-5): Supplier Availability, Applications, and Protocols for Researchers Methyl-13C trifluoromethanesulfonate, commonly known as Methyl-13C triflate ([¹³CH₃...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl-13C Triflate (CAS 207556-12-5): Supplier Availability, Applications, and Protocols for Researchers

Methyl-13C trifluoromethanesulfonate, commonly known as Methyl-13C triflate ([¹³CH₃]OTf), is a specialized isotopic analog of the highly potent methylating agent, methyl triflate.[1] Its chemical structure incorporates a stable, heavy isotope of carbon, ¹³C, in the methyl group. This seemingly subtle modification is of profound importance for researchers in drug development, mechanistic chemistry, and quantitative analysis. The ¹³C label acts as a tracer, allowing scientists to precisely track the fate of the methyl group through complex biological and chemical transformations without altering the underlying reactivity of the molecule.[]

The parent compound, methyl triflate, is recognized as one of the most powerful methylating agents due to the exceptional electron-withdrawing nature of the trifluoromethanesulfonyl (triflate) group, which makes the methyl group highly electrophilic and readily transferable to a wide range of nucleophiles.[3][4] The ¹³C-labeled version retains this powerful reactivity while providing an indispensable tool for studies requiring mass differentiation, such as in mass spectrometry-based quantification and elucidation of reaction pathways.[][5]

Part 1: Supplier Availability and Procurement

The primary challenge for researchers is often the reliable sourcing of such specialized reagents. Methyl-13C triflate is available from a select number of suppliers who specialize in stable isotope-labeled compounds and high-purity chemical synthesis. Procurement requires careful consideration of isotopic and chemical purity, available quantities, and proper handling upon receipt.

Commercial Supplier Overview

Below is a comparative summary of known suppliers for Methyl-13C triflate (CAS 207556-12-5). Researchers should always request the latest certificate of analysis (CoA) and Safety Data Sheet (SDS) before purchase.

SupplierProduct NameCAS NumberIsotopic PurityChemical Purity (Assay)Key Features
Sigma-Aldrich (MilliporeSigma) Methyl-13C trifluoromethane sulfonate207556-12-5≥98 atom % ¹³C≥97% (CP)Available in gram quantities (e.g., 1g).[6] Bulk packaging may be available upon request to their Stable Isotopes Customer Service.[1][6]
BOC Sciences Methyl-[13C] trifluoromethane sulfonate207556-12-5Not specified, inquire for detailsNot specified, inquire for detailsMarketed for mechanistic studies and MS quantitation.[]

Procurement Considerations:

  • Lead Times: Due to the specialized nature of this reagent, it may not always be in stock. It is advisable to inquire about lead times well in advance of planned experiments.

  • Custom Packaging: For larger-scale projects, suppliers like Sigma-Aldrich offer custom packaging solutions.[1][6]

  • Documentation: Ensure the supplier provides a comprehensive Certificate of Analysis detailing isotopic enrichment, chemical purity (often determined by gas chromatography), and results from other analytical tests. A current Safety Data Sheet (SDS) is mandatory for institutional safety compliance.

Part 2: Core Applications in Scientific Research

The utility of Methyl-13C triflate stems from its ability to introduce a mass-distinguishable methyl group into a target molecule. This functionality is critical in several areas of advanced research.

Mechanistic and Kinetic Studies

In organic synthesis, understanding how a reaction proceeds is fundamental. By using [¹³CH₃]OTf, chemists can track the methyl group's journey from the reagent to the product. Analysis of the final product and any byproducts by ¹³C NMR spectroscopy or mass spectrometry can confirm reaction pathways, identify intermediates, and provide insights into reaction kinetics.[]

Quantitative Mass Spectrometry (Isotope Dilution)

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for accurate quantification. In this method, a known amount of the ¹³C-labeled analyte (or a derivative) is spiked into a sample.[5] The isotopically labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native (¹²C) analyte, meaning it behaves the same way during sample extraction, cleanup, and ionization.[5] By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for any sample loss during processing.[5]

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological or Environmental Sample (Contains native analyte) B Spike with known amount of Methyl-13C Triflate derivatized standard A->B C Extraction, Cleanup, Derivatization B->C D Inject Sample into LC-MS/MS C->D E Measure Peak Area Ratio (Native Analyte / 13C-Standard) D->E F Accurate Quantification of Native Analyte E->F

Isotope Dilution Mass Spectrometry Workflow.
Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding how a drug is metabolized is crucial. Synthesizing an active pharmaceutical ingredient (API) with a ¹³C-labeled methyl group allows researchers to trace its metabolic fate in in vitro or in vivo studies. Metabolites can be readily identified by the characteristic +1 mass shift in mass spectrometry, distinguishing them from endogenous molecules. This aids in building a comprehensive metabolic map of a drug candidate.[3]

Part 3: Technical Protocols and Methodologies

Critical Safety, Handling, and Storage Protocol

Methyl-13C triflate is a hazardous chemical that demands strict safety protocols. It is flammable, highly toxic, and corrosive.[7][8]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[7] Wear chemical-resistant gloves (inspect before use), safety goggles, a face shield, and a flame-retardant lab coat.[9][10] For situations with potential for significant inhalation, a self-contained breathing apparatus (SCBA) may be necessary.[11]

  • Storage: Store in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[1][8] The material is sensitive to moisture and air.[7] It should be stored under an inert gas (e.g., nitrogen or argon).[9] Containers must be kept tightly sealed and resealed carefully after use.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and water.[7] Contact with water will cause it to hydrolyze into triflic acid and ¹³C-methanol.[4]

  • Spill & Disposal: In case of a small spill, absorb with inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[9][11] Do not allow the material to enter water courses.[9] All waste must be disposed of according to local and national regulations.

General Protocol for a ¹³C-Methylation Reaction

This protocol describes a general procedure for the methylation of a nucleophile (e.g., an alcohol, phenol, or amine) using Methyl-13C triflate.

Materials:

  • Substrate (Nucleophile) (1.0 equiv)

  • Methyl-13C triflate (1.0 - 1.2 equiv)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)

  • Non-nucleophilic base (if required, e.g., 2,6-lutidine or a proton sponge)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere.

  • Reagent Addition: Dissolve the substrate and the base (if used) in the anhydrous solvent and add to the flask via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath to control the exothermic reaction.

  • Methylation: Add Methyl-13C triflate dropwise via syringe to the stirred solution. Caution: The reaction can be vigorous. A slow addition rate is critical.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours).[12] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[12][13]

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[12]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[12][13] Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.[12][14]

General Experimental Workflow for ¹³C-Methylation.
Analytical Characterization of the ¹³C-Labeled Product

Confirmation of successful isotopic labeling is essential.

  • Mass Spectrometry (MS): The most direct evidence. The molecular ion peak of the labeled product will appear at M+1 compared to the unlabeled analog.[1] This mass shift confirms the incorporation of the ¹³C atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The spectrum will show a significantly enhanced signal for the newly introduced methyl carbon.

    • ¹H NMR: The protons on the ¹³C-labeled methyl group will appear as a doublet due to one-bond coupling with the ¹³C nucleus (¹JCH ≈ 140-150 Hz). Protons on adjacent carbons may also show smaller two-bond couplings (²JCH).

References

  • MSDS - Safety Data Sheet. Provided by various chemical suppliers, outlining handling and safety procedures.
  • Methyl-13C trifluoromethane sulfonate 13C 98atom 207556-12-5 - MilliporeSigma. [Link]

  • Methyl triflate | C2H3F3O3S | CID 9526 - PubChem - NIH. [Link]

  • The Role of Fluorine Chemistry: Methyl Triflate in Innovation - RoCo Global. [Link]

  • METHYL-13C TRIFLUOROMETHANESUL | 416843-1G | SIGMA-ALDRICH | SLS. [Link]

  • Methyl triflate, >98% - RoCo Global. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]

  • Organic Syntheses Procedure. [Link]

  • Scheme 2. Synthesis of two triflate precursors 6 and 10. Conditions:... - ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

  • Methyl trifluoromethanesulfonate - Wikipedia. [Link]

  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC. [Link]

  • CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid - Google P

Sources

Foundational

Reactivity of 13C-labeled methyl triflate in organic synthesis

This guide serves as an advanced technical manual for the application of C-labeled Methyl Trifluoromethanesulfonate ( C-MeOTf) . It is designed for synthetic chemists and radiochemists who require precise methylation kin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the application of


C-labeled Methyl Trifluoromethanesulfonate (

C-MeOTf)
. It is designed for synthetic chemists and radiochemists who require precise methylation kinetics, isotopic tracking, or late-stage functionalization of deactivated nucleophiles.

Advanced Protocol: Reactivity & Handling of C-Labeled Methyl Triflate

Part 1: Executive Summary & Chemical Profile


C-Methyl Triflate  is the "nuclear option" of methylating agents. It is a super-electrophile, significantly more reactive than methyl iodide (MeI) or dimethyl sulfate (DMS). Its primary utility in drug development lies in its ability to methylate sterically hindered or electron-deficient heteroatoms that fail with standard reagents, while simultaneously installing a stable isotopic label for NMR elucidation or metabolic tracing.

However, its high reactivity correlates directly with extreme toxicity. Unlike MeI, which is volatile but manageable, MeOTf causes immediate, irreversible alkylation of biological nucleophiles (DNA/proteins). Safety is not a precaution; it is the primary experimental parameter.

Reactivity Landscape: The Super-Electrophile

The triflate anion (


) is an exceptional leaving group (

of conjugate acid

), making the methyl group highly susceptible to nucleophilic attack.

Table 1: Comparative Reactivity & Properties

Property

C-Methyl Triflate (

C-MeOTf)
Methyl Iodide (

C-MeI)
Dimethyl Sulfate (DMS)
Reactivity Extreme (

)
Moderate (

)
High
Mechanism Pure

(Hard Electrophile)

(Soft Electrophile)

Leaving Group Triflate (

)
Iodide (

)
Methyl Sulfate (

)
Hard/Soft Character Hard (alkylates O, N, hard centers)Soft (alkylates S, soft centers)Hard/Borderline
Boiling Point 99°C42°C188°C
Atom Economy High (Mono-methylation)ModerateLow (Waste of 2nd Me group)

Part 2: Critical Safety Framework (The "Zero-Exposure" Standard)

Trustworthiness Directive: The following protocol is a self-validating safety system. If any step is impossible to execute in your facility, do not proceed .

  • Engineering Controls:

    • Primary: Glovebox (Inert atmosphere:

      
       or 
      
      
      
      ).
    • Secondary: Fume hood with active face velocity monitoring.

    • Vapor Trap: All reaction vessel vents must lead to a scrubbing solution (10% NaOH in MeOH/Water).

  • The "Kill Switch" Solution:

    • Prepare a quenching bath before opening the reagent bottle.

    • Composition: 2M Ammonia in Methanol or 10% NaOH/MeOH.

    • Mechanism: Rapid aminolysis or hydrolysis converts reactive MeOTf to harmless methyl amine/methanol and triflic acid salts.

  • Handling the Labeled Reagent:

    • 
      C-MeOTf is expensive. Procedures below utilize stoichiometric precision  (1.0–1.1 equivalents) rather than excess, minimizing waste and exposure risk.
      

Part 3: Strategic Applications of C-Labeling

Why use the triflate over the iodide?

  • Quaternary Ammonium Synthesis: For installing

    
    C on tertiary amines where MeI stalls due to steric bulk.
    
  • O-Methylation of Amides (Imidates): MeOTf is powerful enough to alkylate the carbonyl oxygen of amides, generating imidate salts used in heterocycle synthesis.

  • Metabolic Stability Tracking: The

    
    C label allows for non-radioactive tracing of the methyl group's metabolic fate (e.g., demethylation by CYP450 enzymes) using 
    
    
    
    C-NMR or LC-MS/MS.

Part 4: Experimental Protocols

Protocol A: Selective N-Methylation of Deactivated Heterocycles

Target: Electron-deficient indoles, pyridines, or imidazoles. Rationale: MeI often requires high heat (sealed tube) for these substrates, risking decomposition. MeOTf proceeds at RT.[1]

Materials:

  • Substrate (1.0 mmol)[2]

  • 
    C-Methyl Triflate (1.05 mmol, 1.05 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane (

    
    )
    
  • Base: 2,6-Di-tert-butylpyridine (DTBP) (1.1 eq) - Optional: Scavenges TfOH without quenching MeOTf.

Workflow:

  • Setup: Flame-dry a 10 mL Schlenk flask under Argon. Add substrate and DTBP. Dissolve in DCM (0.2 M concentration).

  • Addition: Cool flask to 0°C. Add

    
    C-MeOTf dropwise via gas-tight syringe.
    
    • Note: The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC.[1] If starting material remains, do not heat above 40°C.

  • Workup (The "Closed Loop"):

    • Add 0.5 mL of 2M

      
       in MeOH  to the reaction mixture. Stir for 10 mins. This destroys unreacted MeOTf immediately.
      
    • Dilute with

      
      , wash with 1M HCl (to remove DTBP and pyridine byproducts), then 
      
      
      
      .
    • Dry (

      
      ) and concentrate.[1]
      
Protocol B: O-Methylation of Phenols/Carbohydrates (Neutral Conditions)

Target: Acid-sensitive glycosides or complex natural products. Rationale: Avoids strong bases (NaH) required for Williamson ether synthesis.

Materials:

  • Substrate (Alcohol/Phenol) (1.0 mmol)

  • 
    C-Methyl Triflate (1.1 mmol)
    
  • Base: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.2 eq)

  • Solvent: Anhydrous Toluene or DCM.

Workflow:

  • Dissolution: Combine substrate and DTBMP in Toluene under Argon.

  • Activation: Add

    
    C-MeOTf at RT.
    
  • Reflux (Controlled): Heat to 40–60°C. The sterically hindered base traps the triflic acid generated (

    
    ), driving the equilibrium forward without acting as a nucleophile toward the MeOTf.
    
  • Quench: Cool to RT. Add 10% aqueous NaOH. Stir vigorously for 15 mins.

  • Isolation: Separate organic layer. The product is the

    
    C-labeled ether.
    

Part 5: Visualization

Diagram 1: Reactivity Landscape

This diagram illustrates the energetic advantage of MeOTf, highlighting why it succeeds where MeI fails.

ReactivityLandscape MeOTf 13C-Methyl Triflate (Super-Electrophile) Product 13C-Methylated Product (Quaternary Salt / Imidate) MeOTf->Product Fast / RT / No Strong Base MeI Methyl Iodide (Standard Electrophile) MeI->Product Slow / Requires Heat / Fails DMS Dimethyl Sulfate (High Reactivity) DMS->Product Moderate / Toxic Waste Substrate Deactivated Nucleophile (e.g., Pyridine, Amide) Substrate->MeOTf Substrate->MeI

Caption: Comparative reactivity profiles. MeOTf (Red) overcomes the activation energy barrier for deactivated nucleophiles at mild conditions, whereas MeI (Yellow) often requires forcing conditions that degrade sensitive substrates.

Diagram 2: The "Zero-Exposure" Experimental Workflow

A closed-loop system for handling toxic isotopologues.

SafetyWorkflow cluster_safety Closed System (Fume Hood) Prep 1. Preparation (Glovebox/Argon) Reaction 2. Reaction (0°C -> RT) Prep->Reaction Add 13C-MeOTf Quench 3. In-Situ Quench (Add NH3/MeOH) Reaction->Quench Completion (TLC) Workup 4. Isolation (Extraction) Quench->Workup Safe to Open Waste Waste Stream (Treat with NaOH) Quench->Waste Byproducts

Caption: The "Closed-Loop" workflow ensures that the active super-electrophile is chemically neutralized (Step 3) before the vessel is ever opened to the atmosphere for workup.

References

  • Methyl Trifluoromethanesulfon

    • Source:

  • Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands. Nuclear Medicine and Biology.

    • Source:

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups. The Journal of Organic Chemistry.

    • Source:

  • Methyl Trifluoromethanesulfonate: A Powerful Catalyst for the Synthesis of Pharmaceutical Intermediates.

    • Source:

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulf

    • Source:

Sources

Exploratory

Methyl-13C triflate molecular weight and isotopic purity specifications

<An In-depth Technical Guide on Methyl-13C Triflate: Molecular Weight and Isotopic Purity Specifications Audience: Researchers, scientists, and drug development professionals. Methyl-13C triflate (¹³CH₃SO₃CF₃) is a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide on Methyl-13C Triflate: Molecular Weight and Isotopic Purity Specifications

Audience: Researchers, scientists, and drug development professionals.

Methyl-13C triflate (¹³CH₃SO₃CF₃) is a pivotal reagent in modern chemical and biomedical research, enabling the precise tracking of molecules in complex systems through isotopic labeling. The utility of this powerful methylating agent is fundamentally dictated by two key parameters: its molecular weight and its isotopic purity. This guide provides a comprehensive technical overview of these characteristics, offering insights into their determination and significance. A thorough understanding and verification of these properties are paramount for ensuring the accuracy, reproducibility, and integrity of experimental data in fields ranging from mechanistic organic chemistry to quantitative proteomics.

PART 1: CORE DIRECTIVE - A Structured Guide

This technical guide is structured to provide a logical and in-depth exploration of the critical attributes of Methyl-13C triflate.

  • Section 1: Foundational Properties of Methyl-13C Triflate: This section details the calculation of the compound's molecular weight and provides a summary of its key chemical and physical properties.

  • Section 2: The Critical Role of Isotopic Purity: Here, the importance of isotopic purity is discussed in the context of its impact on analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Standard industry specifications for isotopic purity are also presented.

  • Section 3: Methodologies for Purity Verification: This section offers a practical guide to the experimental determination of isotopic purity. It includes a detailed workflow and step-by-step protocols for both NMR and MS analysis.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Section 1: Foundational Properties of Methyl-13C Triflate

Methyl-13C triflate is a specialized reagent where one carbon atom in the methyl group is the stable isotope ¹³C. This isotopic substitution is the key to its utility in a variety of analytical applications.[1]

Molecular Weight:

The molecular weight of Methyl-13C triflate is 165.10 g/mol .[][3] This is calculated based on the sum of the atomic masses of its constituent atoms, specifically accounting for the ¹³C isotope in the methyl group.

Chemical and Physical Properties:

PropertyValue
Linear Formula CF₃SO₃¹³CH₃[3]
CAS Number 207556-12-5[][3]
Density 1.459 g/mL at 25 °C[3]
Boiling Point 94-99 °C[3]
Refractive Index n20/D 1.328[3]
Section 2: The Critical Role of Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of molecules in a sample that contain the ¹³C isotope at the specified position. For most applications, an isotopic purity of 98 atom % ¹³C or higher is required.[3]

Why Isotopic Purity is Paramount:

  • Quantitative Accuracy in Mass Spectrometry: In techniques like Isotope Dilution Mass Spectrometry (IDMS), the isotopically labeled standard should be as chemically and physically similar to the analyte as possible to ensure accurate quantification.[4][5] High isotopic purity minimizes interference from unlabeled or naturally abundant isotopes, leading to more precise and reliable results.[6]

  • Signal Enhancement in NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy detects the isotopic differences between atoms.[7] Higher isotopic enrichment of ¹³C leads to a stronger signal, which is crucial for detecting low concentrations of a substance and for complex structural elucidation.[8]

  • Mechanistic Studies: When tracking the fate of a methyl group in a chemical reaction, high isotopic purity ensures that the observed pathway is not confounded by the presence of the unlabeled compound.[9]

Section 3: Methodologies for Purity Verification

Both NMR and Mass Spectrometry are powerful techniques for determining the isotopic purity of labeled compounds.[7][9]

Workflow for Isotopic Purity Determination

Caption: A generalized workflow for the determination of isotopic purity.

Experimental Protocols:

1. Isotopic Purity Determination by ¹H NMR Spectroscopy

  • Principle: The protons on the ¹³C-labeled methyl group will be split into a doublet due to coupling with the ¹³C nucleus, while the protons on any residual ¹²C-methyl groups will appear as a singlet. The relative integration of these signals allows for the calculation of isotopic purity.

  • Methodology:

    • Dissolve a known amount of Methyl-13C triflate in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Carefully integrate the area of the ¹³C-satellites (doublet) and the central singlet corresponding to the ¹²CH₃ group.

    • Calculate the isotopic purity using the formula: Isotopic Purity (%) = (Integral of Doublet) / (Integral of Doublet + Integral of Singlet) * 100

2. Isotopic Purity Determination by Mass Spectrometry

  • Principle: High-resolution mass spectrometry can resolve the mass difference between the ¹³C-labeled compound (M+1) and the unlabeled compound (M).[3] The relative intensities of these ions are used to determine the isotopic enrichment.[6]

  • Methodology:

    • Prepare a dilute solution of the sample in an appropriate solvent for the chosen ionization method (e.g., ESI, APCI).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[10]

    • Acquire the mass spectrum in the region of the molecular ion.

    • Extract the ion chromatograms for the M and M+1 ions.

    • Integrate the peak areas and calculate the isotopic purity based on their relative abundance.

Section 4: The Interplay of Purity and Experimental Outcomes

The quality of the starting material directly influences the quality of the experimental results.

G cluster_input Reagent Quality cluster_output Experimental Outcome a High Isotopic Purity c Accurate & Reproducible Data a->c b Low Isotopic Purity d Inaccurate & Unreliable Data b->d

Caption: The direct impact of isotopic purity on experimental data quality.

PART 3: VISUALIZATION & FORMATTING - Data Presentation

Summary of Key Specifications:

ParameterSpecificationAnalytical Method for Verification
Molecular Weight 165.10 g/mol Mass Spectrometry
Isotopic Purity ≥ 98 atom % ¹³CNMR Spectroscopy, Mass Spectrometry
Chemical Purity ≥ 97%Gas Chromatography (GC), NMR Spectroscopy

References

  • Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • SLS. (n.d.). METHYL-13C TRIFLUOROMETHANESUL | 416843-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl-13C trifluoromethane sulfonate 98 atom % 13C. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • ACS Omega. (2023). Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. ACS Omega. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl triflate. Retrieved from [Link]

  • Utrecht University Repository. (2025). Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices. Retrieved from [Link]

  • PMC. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved from [Link]

  • Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Late-Stage ¹³C-Methylation of Bioactive Molecules using Methyl Triflate (MeOTf)

Introduction: The Strategic Value of Isotopic Labeling in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the precise understanding of a molecule's metabolic fate, its interaction w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isotopic Labeling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise understanding of a molecule's metabolic fate, its interaction with biological targets, and its pharmacokinetic profile is paramount. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), has emerged as an indispensable tool for elucidating these critical parameters.[1] Unlike radioactive isotopes, ¹³C is non-radioactive, making it safer to handle and eliminating the complexities of radiochemical decay. The introduction of a ¹³C-methyl group into a bioactive molecule at a late stage of its synthesis offers a powerful strategy to generate isotopically labeled internal standards for quantitative mass spectrometry, to probe enzymatic mechanisms, and to conduct in vivo metabolic studies without altering the fundamental chemical properties of the parent molecule.[2]

Late-stage functionalization (LSF) has revolutionized the way medicinal chemists approach the optimization of lead compounds.[3] By modifying complex molecules in the final steps of a synthetic sequence, LSF accelerates the generation of analogs and probes, thereby streamlining the structure-activity relationship (SAR) studies. This guide provides a detailed overview and actionable protocols for the late-stage ¹³C-methylation of bioactive molecules utilizing the highly electrophilic and efficient methylating agent, [¹³C]methyl trifluoromethanesulfonate ([¹³C]MeOTf).

The Reagent of Choice: [¹³C]Methyl Triflate

[¹³C]Methyl triflate is a potent methylating agent, valued for its high reactivity towards a wide range of nucleophiles.[4] Its power stems from the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group, thus facilitating the transfer of the ¹³C-methyl group via an SN2 mechanism.[4] This high reactivity allows for the methylation of even weakly nucleophilic heteroatoms such as those found in amides, sulfonamides, and certain heterocycles, which are common motifs in pharmaceutical compounds.[5]

Key Advantages of [¹³C]MeOTf for Late-Stage Methylation:

  • High Reactivity: Enables the methylation of a broad scope of functional groups, including less reactive sites.

  • Chemoselectivity: Under carefully controlled conditions, selective methylation of the most nucleophilic site in a polyfunctional molecule can be achieved.

  • Clean Reaction Profiles: Reactions often proceed to high conversion with minimal side products, simplifying purification.

  • Commercial Availability: [¹³C]Methyl triflate is commercially available with high isotopic purity, making it accessible for routine use.

General Workflow for Late-Stage ¹³C-Methylation

The successful late-stage ¹³C-methylation of a complex bioactive molecule requires careful planning and execution. The general workflow can be visualized as a sequence of logical steps, from substrate preparation to final product characterization.

Late_Stage_13C_Methylation_Workflow General Workflow for Late-Stage ¹³C-Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Substrate Selection & Solubility Assessment B Drying of Substrate, Solvent, and Glassware A->B Ensure anhydrous conditions C Inert Atmosphere Setup B->C Prevent hydrolysis of MeOTf D Reaction Setup & Reagent Addition C->D Controlled reaction environment E Reaction Monitoring (TLC, LC-MS) D->E Track progress F Quenching of Excess MeOTf E->F Upon completion G Extraction & Washing F->G Isolate crude product H Purification (e.g., Chromatography) G->H Obtain pure product I Structural Confirmation (NMR, MS) H->I Verify identity J Purity Assessment (HPLC) I->J Determine purity K Quantification J->K Quantify yield

Caption: A generalized workflow for the late-stage ¹³C-methylation of bioactive molecules.

Detailed Application Protocol: Selective N-¹³C-Methylation of a Heterocyclic Drug Candidate

This protocol provides a representative example of the selective N-¹³C-methylation of a complex heterocyclic molecule containing multiple potential methylation sites. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions and to selectively deprotonate the desired nitrogen atom.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Bioactive Molecule (e.g., a benzimidazole derivative)≥98%In-house/CommercialMust be thoroughly dried before use.
[¹³C]Methyl trifluoromethanesulfonate ([¹³C]MeOTf)≥99 atom % ¹³CCommercialHandle with extreme care in a fume hood. Highly toxic and corrosive.
2,6-Di-tert-butylpyridineAnhydrous, ≥99%CommercialA non-nucleophilic proton sponge.
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialDistill from CaH₂ or use from a solvent purification system.
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentN/AFor quenching the reaction.
Anhydrous sodium sulfate (Na₂SO₄)ReagentN/AFor drying the organic phase.
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)NMR gradeCommercialFor NMR analysis.

Instrumentation:

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Syringes and needles for transfer of anhydrous reagents

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash column chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, and ideally ¹H-¹³C HSQC/HMBC capabilities)

Experimental Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

    • Weigh the bioactive molecule (1.0 eq.) and 2,6-di-tert-butylpyridine (1.2 eq.) into a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Reaction Setup:

    • Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly add [¹³C]Methyl triflate (1.1 eq.) to the stirred solution via syringe. Caution: MeOTf is highly reactive and toxic. Perform this addition in a well-ventilated fume hood. The addition can be exothermic.[6]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The methylated product should have a different Rf value than the starting material.

  • Work-up and Purification:

    • Once the reaction is complete (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ¹³C-methylated product.

Characterization:

  • ¹H NMR: The spectrum should show a new singlet corresponding to the ¹³C-methyl group, which will appear as a doublet due to ¹JC-H coupling if proton-coupled.

  • ¹³C NMR: A new signal with a significantly enhanced intensity will be observed in the methyl region of the spectrum, confirming the incorporation of the ¹³C label.

  • HRMS: The mass spectrum will show the expected molecular ion peak corresponding to the ¹³C-labeled molecule, providing definitive evidence of successful methylation.

Causality and Field-Proven Insights

  • Choice of Base: The use of a non-nucleophilic base like 2,6-di-tert-butylpyridine is crucial. Stronger, nucleophilic bases (e.g., triethylamine) could compete with the substrate for the methylating agent, leading to undesired side products.

  • Solvent Selection: Anhydrous, aprotic solvents like DCM are essential to prevent the rapid hydrolysis of MeOTf.[7]

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and can improve selectivity, especially with highly reactive substrates.

  • Stoichiometry: A slight excess of the methylating agent and base is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize potential side reactions and simplify purification.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive MeOTf (hydrolyzed), insufficient base, or unreactive substrate.Ensure all reagents and solvents are strictly anhydrous. Increase reaction temperature or time. Consider a more polar solvent like acetonitrile.
Multiple products Lack of chemoselectivity, over-methylation, or reaction with other functional groups.Lower the reaction temperature. Use a more sterically hindered base. Protect other sensitive functional groups if necessary.
Difficult purification Similar polarity of starting material and product.Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase).

Conclusion

Late-stage ¹³C-methylation with [¹³C]MeOTf is a powerful and versatile technique for the synthesis of isotopically labeled bioactive molecules. By carefully controlling the reaction conditions and understanding the principles of chemoselectivity, researchers can efficiently generate valuable tools for drug metabolism, pharmacokinetic studies, and as internal standards for quantitative bioanalysis. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important synthetic methodology.

References

  • Verhoog, S., et al. (2018). Late-Stage Isotopic Carbon Labeling of Pharmaceutically Relevant Cyclic Ureas Directly from CO2. Angewandte Chemie International Edition, 57(35), 11440-11444. [Link]

  • Verhoog, S., et al. (2018). Late-Stage Isotopic Carbon Labeling of Pharmaceutically Relevant Cyclic Ureas Directly from CO2. PubMed. [Link]

  • HAL Open Science. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C] carbon dioxide incorporation. [Link]

  • Dallanoce, C., et al. (2017). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biological matrices. AIR Unimi. [Link]

  • Wikipedia. Methyl trifluoromethanesulfonate. [Link]

  • Bsharat, M. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry, 12(3), 1110-1121. [Link]

  • HAL Open Science. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C] carbon dioxide incorporation. [Link]

  • Fugier, P., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. PubMed. [Link]

  • ResearchGate. (2022). (PDF) Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. [Link]

  • Recent Progress in Materials. (2021). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. [Link]

  • Twist Bioscience. (2025). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

  • Organic Syntheses. (2018). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. [Link]

  • Knochel, P. (2009). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. Synfacts, 2009(1), 1-1. [Link]

  • ResearchGate. (2018). Methylation with methyl trifluoromethanesulfonate in dioxane. [Link]

  • ResearchGate. (2025). Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild Conditions. [Link]

  • Organic Syntheses. (2018). SYNTHESIS OF ETHYL 5-HYDROXYNICOTINATE. [Link]

  • ResearchGate. (2020). (PDF) Sulfoxonium ylides for direct methylation of N-heterocycles in water. [Link]

  • Macmillan Group, Princeton University. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. [Link]

  • Bentham Science. (2018). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. [Link]

  • MDPI. (2022). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. [Link]

  • SpringerLink. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. [Link]

  • YouTube. (2023). Late-Stage Methylation of Drug Molecules. [Link]

  • Science Publishing Group. (2020). A Mild Methylation of Whole Leaf Producing Per-O-methyl Cellulo Di-phospho Amino Acid (Dipeptide). [Link]

Sources

Application

Application Note: Probing Protein Structure and Dynamics with ¹³C-Labeled Methyl Triflate for NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution.[1] However, the size and complexity of man...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution.[1] However, the size and complexity of many biological systems (>30 kDa) can lead to severe spectral overlap and rapid signal decay, complicating analysis.[2] A powerful strategy to overcome these limitations is the introduction of isotope-labeled methyl groups as probes.[2][3] Methyl groups offer superb sensitivity due to their three equivalent protons and favorable relaxation properties, making them ideal reporters even in very large macromolecular complexes.[2][4]

While reductive methylation using ¹³C-formaldehyde is a widely adopted method for labeling lysine residues[5][6], this note details the use of Methyl-¹³C trifluoromethanesulfonate (Methyl-¹³C triflate or ¹³C-MeOTf) , a potent and versatile electrophilic methylating agent.[7] We will explore the unique chemical considerations of this reagent, provide a comprehensive protocol for its use in protein labeling, and discuss its application in NMR-based drug discovery and biological research. This guide is designed for researchers seeking to expand their toolkit for protein NMR by leveraging the distinct reactivity profile of methyl triflate.

Section 1: The Chemistry of Protein Methylation with Methyl Triflate

Reagent Profile: Methyl-¹³C Triflate

Methyl-¹³C triflate is the ¹³C-isotopologue of a powerful SN2 methylating agent. The trifluoromethanesulfonate (triflate) group is an exceptionally good leaving group, rendering the adjacent ¹³C-methyl group highly electrophilic and reactive towards a broad range of nucleophiles.[7] This high reactivity allows for the methylation of residues that are not accessible via reductive amination.

Reaction Mechanism and Target Residue Selectivity

Methyl triflate methylates nucleophilic amino acid side chains through a direct SN2 displacement mechanism. Unlike reductive amination, which is highly specific to primary amines, methyl triflate can modify a wider array of residues. The general order of reactivity is dictated by the nucleophilicity of the side chains:

Cysteine (thiol) > Methionine (thioether) > Histidine (imidazole) > Lysine (ε-amine) > Arginine (guanidinium) > Aspartate/Glutamate (carboxylate)

This broader reactivity can be advantageous for probing different regions of a protein but requires careful control to manage reaction heterogeneity. The choice of which methylation strategy to employ depends critically on the scientific question and the protein system under investigation.

Figure 1: SN2 methylation of a protein nucleophile (Nu:) by Methyl-¹³C triflate.

Critical Safety Imperatives

Methyl triflate is a volatile, highly toxic, and corrosive substance.[7] It is a suspected mutagen and causes severe burns upon contact. All handling must be performed within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber).[8][9] Always have a quenching agent, such as sodium bicarbonate solution, readily available. Upon contact with water, it hydrolyzes to form triflic acid and methanol.[7]

Section 2: Comparative Analysis of Methylation Strategies

To provide a clear rationale for experimental choices, the table below compares methylation via Methyl-¹³C triflate with the more common reductive amination approach.

FeatureMethyl-¹³C TriflateReductive Amination (¹³C-Formaldehyde)
Reagent Highly electrophilic methylating agent[7]¹³C-Formaldehyde and a reducing agent (e.g., NaCNBH₃)[6]
Primary Targets Cys, Met, His, Lys, Arg, Asp, Glu[7]N-terminal α-amine, Lysine ε-amines[10]
Selectivity Lower; based on side-chain nucleophilicityHigh; specific to primary amines
Reaction pH Typically neutral to slightly basic (pH 7-8.5)Mildly acidic to neutral (pH 6-7.5) for Lys specificity[11]
Byproducts Triflic acid, methanol (from hydrolysis)[7]Oxidized reducing agent, water
Pros - Labels a wider range of residues- Can probe sites other than lysines- Simple one-step reaction- Highly specific labeling- Minimal structural perturbation[10][12]- Well-established protocols[5][6]
Cons - High toxicity and handling risks- Potential for over-methylation/heterogeneity- May alter protein charge (e.g., on Asp/Glu)- Limited to primary amines- Requires a reducing agent which may have side-reactivity[6]

Section 3: Experimental Protocols

This section provides a detailed, self-validating methodology for the ¹³C-methylation of a target protein.

Protocol 3.1: Reagent Preparation and General Considerations
  • Buffer Selection: Crucially, avoid buffers containing nucleophiles (e.g., Tris, glycine). Recommended buffers include HEPES or phosphate, maintained at a pH between 7.0 and 8.5.

  • Protein Preparation: The protein sample must be pure and dialyzed extensively against the chosen reaction buffer to remove any extraneous nucleophiles. A typical protein concentration is 10-100 µM.

  • Methyl-¹³C Triflate Stock: Due to its volatility and reactivity, prepare the stock solution immediately before use. In a fume hood, dilute the neat ¹³C-MeOTf (e.g., MilliporeSigma 207556-12-5) in anhydrous acetonitrile or DMF to a concentration of ~1 M.

Protocol 3.2: Step-by-Step Protein Methylation

This protocol is designed for a small-scale trial reaction (e.g., 100 µL total volume). Scale up as needed based on optimization results.

  • Reaction Setup: In a microcentrifuge tube on ice, add the protein solution (e.g., 90 µL of 50 µM protein in 50 mM HEPES, pH 7.5).

  • Initiate Reaction: Add a defined molar excess of the ¹³C-MeOTf stock solution. It is critical to start with a low molar ratio (e.g., 1:1 or 2:1 MeOTf:protein) to assess reactivity and minimize non-specific modification.

  • Incubation: Incubate the reaction on ice or at 4°C with gentle mixing. Reaction times can vary from 30 minutes to a few hours.

  • Monitoring (Optional but Recommended): At various time points (e.g., 30, 60, 120 min), take a small aliquot (5 µL) and immediately quench it as described below. Analyze this aliquot by mass spectrometry to monitor the extent of methylation.

  • Quenching the Reaction: Stop the reaction by adding a high concentration of a simple nucleophile. Add 1/10th volume of 1 M Tris or β-mercaptoethanol to scavenge all unreacted methyl triflate.

Protocol 3.3: Purification and Verification of Methylated Protein
  • Purification: The labeled protein must be separated from reaction byproducts and excess quenching agent. Size-exclusion chromatography (SEC) or dialysis against the desired NMR buffer is highly effective.

  • Verification (Self-Validation): The success of the labeling must be confirmed.

    • Mass Spectrometry: Use high-resolution ESI-MS or MALDI-TOF to determine the final mass of the protein. Each incorporated ¹³C-methyl group will add 13.003 Da to the protein's mass. This confirms the degree of labeling.[13][14]

    • NMR Spectroscopy: Acquire a preliminary ¹H-¹³C HSQC spectrum. The appearance of new peaks in the methyl region confirms successful labeling.

Section 4: NMR Spectroscopy and Data Analysis

NMR Sample Preparation

After purification, concentrate the ¹³C-methylated protein to the desired NMR concentration (typically 50 µM - 1 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 in 99.9% D₂O).

Recommended NMR Experiments
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the fundamental experiment for observing the ¹³C-methyl probes.[15] It provides a fingerprint of all labeled methyl groups, with each peak corresponding to a specific site. The high sensitivity and dispersion of methyl signals make this an excellent tool for studying large proteins.[2]

  • Chemical Shift Perturbation (CSP) Titrations: To study protein-ligand or protein-protein interactions, acquire a series of ¹H-¹³C HSQC spectra while titrating a binding partner.[15][16] Changes in the chemical shifts of specific methyl peaks identify residues at or near the binding interface.[17]

  • NOESY-based experiments (e.g., ¹³C-edited NOESY-HSQC): These experiments can provide distance restraints between methyl groups or between a methyl group and other protons, which is invaluable for structural studies.[18]

  • Relaxation Dispersion (e.g., CPMG): To study protein dynamics on the µs-ms timescale, relaxation dispersion experiments can be performed on the methyl probes to characterize conformational exchange processes.[19]

Section 5: Overall Experimental Workflow

The entire process, from initial planning to final data analysis, requires careful execution and validation at each stage.

A 1. Protein Expression & Purification B 2. Buffer Exchange into Nucleophile-Free Buffer A->B C 3. Small-Scale Trial Reaction (Vary MeOTf:Protein Ratio) B->C D 4. MS Analysis to Determine Optimal Ratio C->D E 5. Preparative Scale ¹³C-Methylation Reaction D->E Informed by Trial F 6. Quench Reaction (e.g., with Tris) E->F G 7. Purify Labeled Protein (SEC or Dialysis) F->G H 8. Final Verification (Mass Spectrometry) G->H I 9. NMR Sample Prep (Concentration, D₂O) H->I J 10. NMR Data Acquisition (¹H-¹³C HSQC, etc.) I->J K 11. Data Analysis (CSP, Dynamics, etc.) J->K

Figure 2: End-to-end workflow for protein methylation using ¹³C-MeOTf for NMR studies.

Section 6: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Labeling (per MS) - Inactive methyl triflate (hydrolyzed).- Protein concentration too low.- Insufficient molar excess of MeOTf.- Use fresh or newly opened MeOTf; prepare stock solution immediately before use.- Increase protein concentration.- Systematically increase the molar ratio of MeOTf to protein in small-scale trials.
Protein Precipitation - Over-methylation altering protein solubility.- Denaturation by organic solvent or pH change.- Reduce molar excess of MeOTf and/or reaction time.- Ensure the volume of organic solvent for the MeOTf stock is <5% of the total reaction volume.
Extreme Heterogeneity (Many Masses in MS) - Reaction time too long.- Molar excess of MeOTf too high.- Protein has many highly reactive sites.- Perform a time-course experiment to find the optimal incubation time.- Titrate MeOTf carefully to find a sub-stoichiometric ratio that favors modification of only the most reactive sites.
Poor NMR Signal Quality - Low concentration of labeled protein.- Protein aggregation.- Further concentrate the sample.- Check for aggregation using DLS; optimize buffer conditions (pH, salt concentration).

References

  • Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Proceedings of the National Academy of Sciences. [Link]

  • Utilization of lysine C-methylation NMR for protein–protein interaction studies. Journal of Biomolecular NMR. [Link]

  • Review of methods to assign the nuclear magnetic resonance peaks of reductively methylated proteins. Analytical Biochemistry. [Link]

  • Application of Reductive 13 C-Methylation of Lysines to Enhance the Sensitivity of Conventional NMR Methods. Molecules. [Link]

  • Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins. Protein Science. [Link]

  • Review of Methods to Assign the NMR Peaks of Reductively Methylated Proteins. Analytical Biochemistry. [Link]

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate. [Link]

  • Mass Spectrometry Assisted Assignment of NMR Resonances in Reductively 13C-Methylated Proteins. Protein Science. [Link]

  • Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. [Link]

  • Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. Journal of Visualized Experiments. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • Assigning methyl resonances for protein solution-state NMR studies. ResearchGate. [Link]

  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. [Link]

  • Lysine methylation: A Strategy to Improve In-cell NMR Spectroscopy of Proteins. ResearchGate. [Link]

  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Springer Link. [Link]

  • ¹H NMR spectra showing methylations of histone peptides (400 µM) in... ResearchGate. [Link]

  • Side-Chain Methyl Labeling. CortecNet. [Link]

  • Methyl trifluoromethanesulfonate. Wikipedia. [Link]

  • A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle. Proceedings of the National Academy of Sciences. [Link]

  • Application of NMR in drug discovery. Royal Society of Chemistry. [Link]

  • Exploring the Applications of NMR in Drug Discovery. Microbioz India. [Link]

  • Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. PMC. [Link]

  • Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. PMC. [Link]

  • NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Frontiers in Molecular Biosciences. [Link]

  • Methyl triflate | C2H3F3O3S | CID 9526. PubChem. [Link]

  • Chemical probes and methods for the study of protein arginine methylation. RSC Chemical Biology. [Link]

  • An NMR Experiment for Measuring Methyl-Methyl NOEs in 13C-Labeled Proteins with High Resolution. Journal of the American Chemical Society. [Link]

  • Applications of Solution NMR in Drug Discovery. Molecules. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A simple synthesis of [11C]methyl triflate. ScienceDirect. [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. Journal of Biomolecular NMR. [Link]

  • Methylation of Proteins. ResearchGate. [Link]

Sources

Method

Application Note: Streamlined Synthesis and Purification of L-[methyl-13C]methionine

Abstract This document provides a comprehensive guide for the efficient synthesis of L-[methyl-13C]methionine, a crucial stable isotope-labeled amino acid for metabolic research and proteomic studies. The protocol detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of L-[methyl-13C]methionine, a crucial stable isotope-labeled amino acid for metabolic research and proteomic studies. The protocol details the direct methylation of L-homocysteine using [¹³C]methyl trifluoromethanesulfonate ([¹³C]methyl triflate). This method offers a high-yield, clean, and rapid pathway to the desired product. Included are detailed step-by-step procedures for the synthesis, purification via ion-exchange chromatography, and analytical characterization. Emphasis is placed on the rationale behind key experimental steps and critical safety precautions required for handling the potent reactant, methyl triflate.

Introduction and Significance

Stable isotope-labeled (SIL) amino acids are indispensable tools in modern biological and biomedical research. L-[methyl-¹³C]methionine, in particular, serves as a vital probe for tracking the flux of one-carbon metabolism, a network of pathways fundamental to biosynthesis, regulation, and epigenetics.[1][2] Its applications include:

  • Metabolic Flux Analysis: Quantifying the rates of metabolic pathways involving S-adenosyl-methionine (SAM), the universal methyl group donor.[3]

  • Quantitative Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to accurately quantify changes in protein abundance.

  • NMR-Based Structural Biology: The ¹³C-labeled methyl group provides a sensitive, non-perturbative probe for studying protein structure, dynamics, and interactions, especially in large biomolecular systems.[4][5][6][7]

The synthesis described herein provides a reliable method for producing this valuable tracer from commercially available precursors.

Reaction Principle and Mechanism

The synthesis proceeds via a direct S-methylation of the thiol group of L-homocysteine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme:

Mechanistic Considerations:

  • Nucleophile: The sulfur atom of the L-homocysteine thiol group acts as the nucleophile. To enhance its nucleophilicity, the reaction is performed under mildly basic conditions, which deprotonates the thiol (-SH, pKa ~10) to the more reactive thiolate anion (-S⁻).

  • Electrophile: [¹³C]Methyl triflate is an exceptionally potent methylating agent. The trifluoromethanesulfonate (triflate) group is an excellent leaving group due to the high electronegativity of the fluorine atoms and the resonance stabilization of the resulting triflate anion, making the attached ¹³C-methyl group highly susceptible to nucleophilic attack.

  • Stereochemistry: The reaction occurs at the sulfur atom and does not affect the chiral center at the α-carbon of L-homocysteine. Therefore, the L-stereochemistry of the starting material is retained in the final product.

Materials and Equipment

Reagents and Consumables
ReagentGradeSupplierNotes
L-Homocysteine≥98%Sigma-AldrichStore under inert gas.
[¹³C]Methyl trifluoromethanesulfonate99 atom % ¹³CCambridge Isotope LabsExtremely Toxic & Corrosive . Handle with extreme caution.
Sodium Hydroxide (NaOH)Reagent GradeFisher ScientificFor pH adjustment.
Hydrochloric Acid (HCl)Reagent GradeFisher ScientificFor pH adjustment.
Dowex® 50WX8 resin (H⁺ form)100-200 meshSigma-AldrichFor ion-exchange chromatography.
Ammonium Hydroxide (NH₄OH)ACS GradeVWRFor elution.
Deionized Water (ddH₂O)18.2 MΩ·cmIn-house---
Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope LabsFor NMR analysis.
Equipment
  • Magnetic stir plate and stir bars

  • Round-bottom flasks and standard glassware

  • pH meter or pH indicator strips

  • Ice bath

  • Rotary evaporator

  • Chromatography column (glass)

  • Lyophilizer (freeze-dryer)

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI-MS)

  • Certified chemical fume hood

Detailed Experimental Protocol

Workflow Overview

The entire process, from starting materials to the final, validated product, follows a logical sequence of synthesis, purification, and characterization.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_final Final Product Homocysteine L-Homocysteine in ddH₂O Base Adjust to pH 9-10 with NaOH Homocysteine->Base Dissolve ReactionVessel Reaction at 0°C (Ice Bath) Base->ReactionVessel Quench Quench with Acid (pH ~3) ReactionVessel->Quench Stir 30 min MethylTriflate Add [¹³C]Methyl Triflate (Dropwise) MethylTriflate->ReactionVessel 1.1 eq LoadColumn Load Crude Product onto Dowex® 50WX8 (H⁺) Column Quench->LoadColumn WashColumn Wash with ddH₂O LoadColumn->WashColumn Remove anions Elute Elute with 2M NH₄OH WashColumn->Elute Release product Collect Collect Fractions Elute->Collect Rotovap Remove NH₄OH (Rotary Evaporator) Collect->Rotovap Lyophilize Lyophilize to Dry Powder Rotovap->Lyophilize QC Characterization (NMR, MS) Lyophilize->QC FinalProduct L-[methyl-¹³C]methionine (White Solid) QC->FinalProduct Verify Purity

Caption: Experimental workflow for the synthesis of L-[methyl-¹³C]methionine.
Step-by-Step Synthesis
  • Preparation of L-Homocysteine Solution:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 135 mg (1.0 mmol) of L-homocysteine in 10 mL of deionized water.

    • Place the flask in an ice bath and cool to 0-4 °C.

    • Slowly add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to approximately 9.5. This deprotonates the thiol group to the more nucleophilic thiolate, which is essential for the reaction.

  • Methylation Reaction:

    • CRITICAL: Perform this step in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Using a syringe, slowly add 180 mg (1.1 mmol, 1.1 equivalents) of [¹³C]methyl triflate dropwise to the stirring, cold homocysteine solution over 5 minutes.

    • Allow the reaction mixture to stir in the ice bath for an additional 30 minutes. The reaction is typically rapid and complete within this timeframe.

  • Reaction Quenching:

    • After 30 minutes, quench the reaction by acidifying the solution to pH ~3 with 1 M HCl. This neutralizes any remaining base and protonates the amino group fully, preparing it for ion-exchange chromatography.

Purification by Ion-Exchange Chromatography
  • Column Preparation:

    • Prepare a slurry of Dowex® 50WX8 (H⁺ form) resin in deionized water.

    • Pour the slurry into a chromatography column (approx. 1.5 cm diameter) to create a resin bed of about 10-12 cm in height.

    • Wash the column with 3-5 bed volumes of deionized water until the effluent is neutral (pH ~7).

  • Loading and Washing:

    • Carefully load the acidified crude reaction mixture onto the top of the resin bed. The protonated amino group of the methionine will bind to the negatively charged sulfonic acid groups of the resin.

    • Wash the column with 5 bed volumes of deionized water. This step removes the triflate anion, unreacted homocysteine (if any), and other non-cationic impurities.

  • Elution and Collection:

    • Elute the desired product from the column using a 2 M solution of ammonium hydroxide (NH₄OH). The ammonia competes for binding sites on the resin and deprotonates the amino group of the methionine, releasing it.

    • Collect 5 mL fractions and monitor them for the presence of the amino acid using a suitable method (e.g., ninhydrin test). Pool the positive fractions.

Product Isolation
  • Solvent Removal:

    • Remove the ammonia and most of the water from the pooled fractions using a rotary evaporator. Use a water bath temperature of no more than 40 °C to avoid product degradation.

  • Lyophilization:

    • Transfer the concentrated aqueous solution to a suitable flask and freeze it completely.

    • Dry the frozen sample overnight using a lyophilizer to obtain the final product as a fluffy, white solid.

    • The expected yield is typically in the range of 80-90%.

Analytical Characterization (Self-Validation)

To confirm the identity, purity, and isotopic enrichment of the final product, perform the following analyses.

  • ¹H NMR (500 MHz, D₂O): The spectrum should show a characteristic singlet for the newly introduced ¹³C-methyl group at approximately 2.1 ppm. This peak will appear as a doublet due to one-bond coupling to the ¹³C nucleus (JC-H ≈ 141 Hz). Other expected peaks include multiplets for the α-CH and β,γ-CH₂ groups.

  • ¹³C NMR (125 MHz, D₂O): The key signal is the highly enriched methyl carbon, which will appear as a strong singlet at approximately 15.5 ppm.[1][4]

  • Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 151.0, confirming the incorporation of one ¹³C atom (mass of L-methionine is 149.21 g/mol ; L-[methyl-¹³C]methionine is 150.21 g/mol ).

Safety Precautions: Handling Methyl Triflate

Methyl trifluoromethanesulfonate is a highly reactive and hazardous chemical. It is extremely toxic, corrosive, and a suspected carcinogen.[8][9][10][11] Strict adherence to safety protocols is mandatory.

  • Handling: Always handle methyl triflate inside a certified chemical fume hood.[9] Never work alone.

  • Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate organic vapor cartridge, a neoprene apron, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[8][10][12] Standard nitrile gloves are not sufficient.

  • Storage: Store methyl triflate in a refrigerator, tightly sealed, and away from incompatible materials like strong acids, bases, and oxidizing agents.[8][11]

  • Spills: In case of a small spill, absorb the liquid with an inert material like vermiculite or sand.[8] Seal the contaminated material in a vapor-tight plastic bag for hazardous waste disposal.[8] Evacuate the area immediately for larger spills.[8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the eyelids.[9][12] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

References

  • Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research. [Link]

  • Solution characterization of [methyl-13C]methionine HIV-1 reverse transcriptase by NMR spectroscopy. Protein Science. [Link]

  • Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. ACS Publications. [Link]

  • Purification and NMR studies of [methyl-13C]methionine-labeled truncated methionyl-tRNA synthetase. PubMed. [Link]

  • MSDS - Safety Data Sheet - Methyl trifluoromethanesulfonate. Kanto Chemical Co., Inc. [Link]

  • Purification and NMR studies of (methyl- sup 13 C)methionine-labeled truncated methionyl-tRNA synthetase. OSTI.GOV. [Link]

  • Synthesis of L-and D-[Methyl-nC]Methionine. Journal of Nuclear Medicine. [Link]

  • Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. PNAS. [Link]

  • NMR spectra of ¹³Cε-methionine labelled proteins produced in rich... ResearchGate. [Link]

  • Purification and NMR studies of [13C-methyl]methionine-labeled truncated methionyl-tRNA synthetase. ACS Publications. [Link]

  • Biosynthesis of methionine from homocysteine and s-methylmethionine in bacteria. Journal of Bacteriology. [Link]

  • Interlobe Communication in 13C-Methionine-Labeled Human Transferrin. Biochemistry. [Link]

  • (PDF) Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. ResearchGate. [Link]

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate. [Link]

  • Excess Homocysteine. Mosaic Diagnostics. [Link]

  • METHYLATION & MTHFR. NutriPATH. [Link]

  • Activation of Methyltetrahydrofolate by Cobalamin-Independent Methionine Synthase. Biochemistry. [Link]

  • Method of increasing the conversion of homocysteine to methionine and uses thereof.
  • Effect of Methylfolate, Pyridoxal-5′-Phosphate, and Methylcobalamin (Soloways TM ) Supplementation on Homocysteine and Low-Density Lipoprotein Cholesterol Levels in Patients with Methylenetetrahydrofolate Reductase, Methionine Synthase, and Methionine Synthase Reductase Polymorphisms: A Randomized Controlled Trial. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Alternative solvents to dichloromethane for methyl triflate reactions

Technical Support Center: Solvent Engineering for Methyl Triflate (MeOTf) Reactions Case ID: MeOTf-SOLV-001 Topic: Troubleshooting & Optimizing Solvent Selection for High-Energy Methylation Status: Active Guide Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Engineering for Methyl Triflate (MeOTf) Reactions

Case ID: MeOTf-SOLV-001 Topic: Troubleshooting & Optimizing Solvent Selection for High-Energy Methylation Status: Active Guide

Executive Summary: The "DCM Problem"

You are likely accessing this guide because you need to replace Dichloromethane (DCM) in your methylation workflows due to REACH restrictions, environmental mandates, or corporate "Green Chemistry" initiatives.

The Challenge: Methyl Triflate (MeOTf) is a "hard," super-electrophilic alkylating agent. It does not merely dissolve in solvents; it interrogates them.[1] Solvents that are inert to standard electrophiles (like Methyl Iodide) often fail catastrophically with MeOTf, leading to polymerization, solvent alkylation, or complete yield loss.

The Solution: This guide provides a validated compatibility matrix and troubleshooting protocols to transition from DCM to


-Trifluorotoluene (PhCF

)
, Ethyl Acetate (EtOAc) , or Toluene without compromising reaction integrity.

Critical Compatibility Matrix

Before attempting any substitution, consult this matrix. MeOTf reactivity is kinetically driven; "stable" solvents are often just "slowly reacting" solvents.[1]

Solvent ClassRepresentativeStatusTechnical Notes
Halogenated Aromatics Trifluorotoluene (PhCF

)
✅ PREFERRED The closest physicochemical mimic to DCM.[1] Non-nucleophilic, similar boiling point (102°C), and excellent solubility for organic substrates.
Esters Ethyl Acetate (EtOAc) ⚠️ CONDITIONAL "Green" standard. Risk: MeOTf can O-methylate the carbonyl oxygen (forming a carboxonium ion) if the substrate is a slow nucleophile.[1] Use only with fast nucleophiles (amines, phosphines).
Ethers THF, 2-MeTHF, Dioxane ❌ PROHIBITED High Failure Rate. MeOTf initiates Cationic Ring-Opening Polymerization (CROP), turning reaction mixtures into solid gels (PolyTHF).[1]
Nitriles Acetonitrile (MeCN) ❌ PROHIBITED Impurity Risk. MeOTf alkylates the nitrile nitrogen to form N-methyl nitrilium salts, which can oligomerize to triazines or react with your substrate.[1]
Carbonates Dimethyl Carbonate (DMC) ✅ VIABLE Excellent green profile. Chemically robust (DMC is often used to synthesize MeOTf). Higher boiling point (90°C) makes removal harder than DCM.
Dipolar Aprotic DMF, DMSO, DMAc ❌ FATAL Instant reaction.[1] MeOTf will alkylate the solvent immediately (O-methylation of DMSO/DMF), destroying the reagent.

Decision Logic: Selecting the Right Alternative

Do not guess. Follow this logic path to select the correct solvent based on your substrate's nucleophilicity.

SolventSelection Start START: Substrate Analysis Q1 Is the substrate a STRONG nucleophile? (e.g., 1°/2° Amine, Phosphine) Start->Q1 Q2 Is the substrate Soluble in Toluene? Q1->Q2 YES (Fast Reaction) Warning WARNING: Kinetic Competition Solvent may alkylate before substrate. Q1->Warning NO (Weak Nucleophile/Slow Rxn) Q3 Is the substrate Soluble in EtOAc? Q2->Q3 NO Res_Tol USE: Toluene (Safest, Inert) Q2->Res_Tol YES Res_EtOAc USE: Ethyl Acetate (Green, Good Solubility) Q3->Res_EtOAc YES Res_PhCF3 USE: Trifluorotoluene (PhCF3) (Best DCM Mimic) Q3->Res_PhCF3 NO Warning->Res_PhCF3 Must use Non-Nucleophilic Solvent

Figure 1: Solvent selection decision tree based on substrate reactivity and solubility.

Troubleshooting Guide (FAQs)

Ticket #001: "My reaction turned into a solid clear gel."
  • Diagnosis: You likely used THF or 2-MeTHF .[1]

  • Root Cause: MeOTf is a potent initiator for Cationic Ring-Opening Polymerization (CROP).[1] It methylates the oxygen in the THF ring, creating a cyclic oxonium ion.[1] This ring opens and attacks another THF molecule, propagating a polymer chain (PolyTHF).

  • Solution: Discard the batch. The gel is chemically crosslinked or high-MW polymer.[1] Switch to PhCF

    
      or DMC .
    
Ticket #002: "I see a new set of impurity peaks in the aromatic region (NMR)."
  • Diagnosis: You used Acetonitrile (MeCN) or Ethyl Acetate with a slow substrate.

  • Root Cause (MeCN): MeOTf alkylated the solvent to form an

    
    -methyl acetonitrilium ion (
    
    
    
    ).[1] This species is highly electrophilic and can react with itself to form triazines (aromatic impurities) or react with your substrate.
  • Solution: Switch to PhCF

    
     . If polarity is needed, use Nitromethane  (check safety protocols) or Sulfolane .
    
Ticket #003: "Yield is lower in EtOAc compared to DCM."[1]
  • Diagnosis: Competitive alkylation (Solvent vs. Substrate).

  • Root Cause: The carbonyl oxygen in EtOAc is weakly nucleophilic.[1] If your substrate is sterically hindered or electron-poor (e.g., a pyridine or amide), MeOTf will statistically alkylate the solvent over time, consuming the reagent.

  • Solution:

    • Increase MeOTf equivalents (1.1 eq

      
       1.5 eq).[1]
      
    • Switch to PhCF

      
        (Trifluorotoluene), which is non-nucleophilic.[1]
      

Standard Operating Procedure (SOP): Green Methylation

Objective: Methylation of a tertiary amine using MeOTf in a Green Solvent (PhCF


).

Materials:

  • Substrate (1.0 eq)

  • Methyl Triflate (1.1 - 1.2 eq) [DANGER: FATAL IF INHALED]

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) [Anhydrous]
  • Base (Optional): 2,6-Di-tert-butylpyridine (non-nucleophilic proton sponge) if acid scavenging is required.[1]

Workflow:

  • Preparation (In Fume Hood):

    • Dissolve substrate in PhCF

      
       (0.1 M concentration).
      
    • Ensure system is under inert atmosphere (

      
       or Ar). Moisture hydrolyzes MeOTf to Triflic Acid (strong acid), which can degrade products.
      
  • Addition:

    • Cool reaction to 0°C.[1][2]

    • Add MeOTf dropwise via syringe.[1]

    • Note: Unlike DCM, PhCF

      
       is slightly less volatile, so evaporation cooling is less pronounced.[1] Watch for exotherms.[1]
      
  • Monitoring:

    • Warm to Room Temperature (RT).

    • Monitor by TLC or LCMS.[1]

    • Tip: If using LCMS, quench aliquot with Methanol immediately before injection to convert excess MeOTf to volatile Methyl Methyl Ether and TfOH.[1]

  • Workup (The "Green" Advantage):

    • Option A (Precipitation): Many triflate salts are insoluble in PhCF

      
       or Toluene. If product precipitates, filter and wash with Pentane/Heptane.[1]
      
    • Option B (Extraction): If soluble, dilute with EtOAc, wash with

      
       (aq) to remove Triflic acid byproducts.
      

Mechanism of Failure: Why Ethers Fail

Understanding the failure mode prevents recurrence.[1] Below is the pathway for THF polymerization initiated by MeOTf.

THF_Polymerization MeOTf MeOTf (Initiator) Step1 Methylation of Oxygen (Initiation) MeOTf->Step1 THF THF (Solvent) THF->Step1 Step2 Ring Opening by 2nd THF Molecule THF->Step2 Propagation Oxonium Cyclic Oxonium Ion (Active Species) Step1->Oxonium Oxonium->Step2 Polymer Poly-THF Chain (Viscous Gel) Step2->Polymer

Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism of THF by Methyl Triflate.[1]

Safety & Handling (Critical)

  • Toxicity: MeOTf is an alkylating agent capable of methylating DNA.[1] It is highly toxic by inhalation and skin absorption.[1]

  • Vapor Pressure: MeOTf has a high vapor pressure.[1] Use only in a well-ventilated fume hood.[1]

  • Decontamination: Spills should be treated with a solution of Ethanolamine or Ammonium Hydroxide in Methanol.[1] These nucleophiles rapidly react with MeOTf to form harmless salts.[1]

References

  • Ogawa, A., & Curran, D. P. (1997).[1] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane.[1] Journal of Organic Chemistry, 62(2), 450–451. Link

  • Pfizer Inc. (2008).[1] Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 10, 31-36.[1] Link

  • Dreyer, K., & Krumpolc, M. (1982).[1] Methyl Triflate: Safety and Reactivity. Synthesis, 1982(12), 1034-1036.[1]

  • Pruckmayr, G., & Wu, T. K. (1978).[1] Cationic Polymerization of Tetrahydrofuran. Macromolecules, 11(2), 265–270. Link

  • Kutt, A., et al. (2008).[1] Equilibrium Acidities of Superacids. Journal of Organic Chemistry, 73(7), 2607–2620. (Detailing the electrophilicity of MeOTf).

Sources

Optimization

Minimizing scrambling of isotopic labels during synthesis

Topic: Minimizing Scrambling of Isotopic Labels During Synthesis Role: Senior Application Scientist Status: Active Support Session Introduction: The Economics of Atom Economy Welcome to the . In stable isotope labeling (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Scrambling of Isotopic Labels During Synthesis Role: Senior Application Scientist Status: Active Support Session

Introduction: The Economics of Atom Economy

Welcome to the . In stable isotope labeling (SIL), "scrambling" isn't just a chemical curiosity—it is a critical failure mode that compromises quantitative mass spectrometry (LC-MS/MS) data and NMR structural elucidation.

When you incorporate Deuterium (


H), Carbon-13 (

C), or Nitrogen-15 (

N), you are fighting against entropy. The two primary enemies of label fidelity are acid/base-catalyzed exchange (thermodynamic equilibration) and metal-catalyzed migration (kinetic scrambling).

This guide provides the protocols to lock these labels in place.

Module 1: The Hydrogenation Hazard (Catalytic Scrambling)

The Issue: Using heterogeneous catalysts (e.g., Pd/C, PtO


) to reduce double bonds often leads to "label washout" or migration. This occurs because the reaction on the metal surface is reversible. The alkene associates, adds deuterium, but then undergoes 

-hydride elimination before leaving the surface, scrambling the label across adjacent carbons.
Mechanism of Failure: -Hydride Elimination

The following diagram illustrates why heterogeneous surfaces scramble labels.

Pd_Scrambling Start Alkene Substrate Ads Adsorption to Pd Surface Start->Ads Insert Deuterium Insertion (Alkyl-Pd Species) Ads->Insert + D2 Elim Beta-Hydride Elimination (Scrambling Step) Insert->Elim Slow Release Clean Reductive Elimination (Desired Product) Insert->Clean Fast Release Elim->Ads Isomerized Alkene Prod Scrambled Product Elim->Prod Repeated Cycles

Figure 1: The "Scrambling Loop" on heterogeneous metal surfaces. If reductive elimination is slower than


-hydride elimination, the label migrates.
Protocol: Preventing Scrambling in Reductions

Standard Protocol (High Risk):

  • Reagent: H

    
    /D
    
    
    
    gas + Pd/C.
  • Risk: High. Pd promotes rapid H/D exchange on the surface.

Optimized Protocol (Low Risk): Homogeneous Catalysis Use Crabtree’s Catalyst or Wilkinson’s Catalyst. These dissolve in the solvent, coordinating the substrate in a specific geometry that favors direct addition without reversible surface binding.

ParameterHeterogeneous (Pd/C)Homogeneous (Crabtree's/Wilkinson's)
Mechanism Surface AdsorptionCoordinated Insertion
Scrambling Risk High (>15% migration common)Low (<1% migration)
Steric Sensitivity LowHigh (Substrate directing groups help)
Solvent System Alcohols (Protic - Bad for D)DCM/DCE (Aprotic - Good for D)

Step-by-Step Workflow:

  • Solvent Selection: Use anhydrous, aprotic solvents (Dichloromethane or THF). Avoid alcohols which can exchange protons with the catalyst intermediates.

  • Catalyst Loading: Dissolve substrate and 5 mol% [Ir(cod)(PCy

    
    )(py)]PF
    
    
    
    (Crabtree’s catalyst) in degassed DCM.
  • Atmosphere: Pressurize with D

    
     gas (balloon or 50 psi depending on sterics).
    
  • Workup: Vent gas, concentrate, and pass through a short silica plug to remove the iridium complex.

  • Validation: Run

    
    H-NMR. Look for the absence of signals at the reduction site (indicating D incorporation) and sharp multiplicity in neighbors (indicating no scrambling).
    

Module 2: Acid/Base Catalyzed Exchange (Enolization)

The Issue: Protons alpha to carbonyls (ketones, aldehydes, esters) or on heteroatoms (OH, NH, SH) are acidic. In protic solvents (methanol, water), these will exchange with the solvent pool. If you synthesize a deuterated molecule and wash it with water at pH 9, you may wash off your label.

Risk Assessment: pKa Table
Functional GroupApprox pKaExchange Risk in Water (pH 7)Mitigation Strategy
Amide NH 15-17High (Fast exchange)Use aprotic solvents; store dry.
Alpha-Ketone 19-20Moderate (Base catalyzed)Maintain pH < 6 during workup.
Alpha-Ester 24-25Low (Requires strong base)Avoid alkoxide bases.
Aromatic CH 40+NegligibleStable (unless acid catalyzed).
Phenol OH 10InstantLabel is labile; do not use as tracer.
Troubleshooting Guide: "My Label Disappeared"

Scenario: You synthesized a d3-methyl ketone. LC-MS showed M+3 initially, but after column chromatography, it is M+0.

Diagnosis: Silica gel is slightly acidic and retains water. As the ketone moves down the column, the acidic silanols catalyze keto-enol tautomerism, exchanging the alpha-deuteriums with protons from the residual water on the silica.

Corrective Protocol:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.

  • Aprotic Eluent: Use Hexane/Ethyl Acetate. Avoid Methanol/DCM mixtures if possible.

  • Speed: Perform flash chromatography rapidly. Do not leave the compound on the column overnight.

Module 3: Strategic Synthesis Planning

To minimize scrambling, the introduction of the isotope should be the last step or as close to the end as possible ("Late-Stage Functionalization").

Decision Tree: Synthesis Strategy

Synthesis_Strategy Start Select Label Position IsAcidic Is position Alpha to Carbonyl? Start->IsAcidic IsAromatic Is position Aromatic? IsAcidic->IsAromatic No Block Block position (e.g., gem-dimethyl) IsAcidic->Block Yes (Metabolic Stability Needed) LateStage Perform H/D Exchange as FINAL step IsAcidic->LateStage Yes (Tracer Only) Reduction Requires Reduction? IsAromatic->Reduction Yes HomoCat Use Homogeneous Catalysis (Ir/Rh) Reduction->HomoCat Yes (High Fidelity) HeteroCat Use Heterogeneous (Pd/C) + Poison Reduction->HeteroCat Yes (Cost Sensitive)

Figure 2: Strategic decision matrix for selecting reaction pathways based on label position.

Frequently Asked Questions (FAQs)

Q: Can I use D


O to quench a reaction and label it simultaneously? 
A:  Only if the intermediate is a reactive anion (e.g., a Grignard or Enolate) and you use a large excess of D

O. However, be warned: the heat of quenching can accelerate exchange. Recommendation: Cool to -78°C before adding D

O to ensure kinetic control.

Q: Why does my Mass Spec show a "smear" of isotopes (M+1, M+2, M+3) instead of a clean M+3? A: This is a classic sign of Back-Exchange .

  • Check your solvents. Are you using "dry" solvents that actually contain 50ppm water? That is enough to scramble a micro-scale reaction.

  • Check your MS source. High temperatures in the ESI source can cause H/D scrambling in the gas phase. Lower the source temperature and declustering potential to verify if the scrambling is chemical or instrumental [1].

Q: How do I store deuterated compounds? A: Store them neat (dry solid/oil) under Argon at -20°C. Never store them in solution, especially not in protic solvents like Methanol or Chloroform (which becomes acidic over time due to HCl formation).

References

  • Implications for Top-Down Hydrogen/Deuterium Exchange MS Utilizing Collisional Activation in the Gas Phase. Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Segmental and site-specific isotope labelling strategies for structural analysis. Source: RSC Chemical Biology URL:[Link]

  • Tetrahydroxydiboron-Mediated Palladium-Catalyzed Transfer Hydrogenation and Deuteriation. Source: Journal of the American Chemical Society (ACS) URL:[1][Link]

  • Mechanisms and uses of hydrogen exchange. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Safe disposal procedures for unreacted methyl triflate waste

Technical Support Center: Hazardous Reagent Management Subject: Safe Disposal & Quenching Procedures for Methyl Trifluoromethanesulfonate (Methyl Triflate) ID: TS-MeOTf-001 Priority: CRITICAL / HIGH HAZARD[1] Emergency S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hazardous Reagent Management Subject: Safe Disposal & Quenching Procedures for Methyl Trifluoromethanesulfonate (Methyl Triflate) ID: TS-MeOTf-001 Priority: CRITICAL / HIGH HAZARD[1]

Emergency Safety Preface

⚠️ STOP AND READ: Methyl triflate (MeOTf) is NOT a standard alkylating agent. It is significantly more reactive than methyl iodide (MeI) or dimethyl sulfate (DMS).[1][2]

  • Inhalation Hazard: Fatal if inhaled.[3] It causes rapid pulmonary edema (fluid in lungs) which may be delayed.[1]

  • Skin Contact: Corrosive. Rapidly penetrates skin, methylating DNA and proteins.[1]

  • Reactivity: Reacts violently with nucleophiles. Hydrolysis produces Triflic Acid (a superacid), creating a secondary corrosive hazard.[1]

Module 1: The Core Protocol (Controlled Basic Hydrolysis)

Objective: Chemically destroy unreacted MeOTf by converting it into Methanol and Sodium Triflate (non-toxic salt) before it enters the waste stream.

The Logic (Why this works): MeOTf is hydrophobic and dense (


).[1][3][4] If you pour it into water, it sinks and forms a protected "bead" that hydrolyzes slowly, generating heat and superacid.[1]
  • Solvent (Methanol): Acts as a phase-transfer bridge, ensuring MeOTf is in solution.[1]

  • Base (NaOH): Acts as the nucleophile (

    
    ) to displace the triflate group and immediately neutralizes the resulting acid.[1]
    
Step-by-Step Procedure

Prerequisites:

  • Fume hood (Face velocity > 100 fpm).[1]

  • Double nitrile gloves (or Silver Shield® laminate gloves).[1]

  • Chemical splash goggles + Face shield.

1. Preparation of Quenching Solution: Prepare a 20% NaOH (w/v) in Methanol/Water (1:1) solution.[1]

  • Note: You need roughly 20 mL of this solution per 1 mL of MeOTf to ensure vast molar excess and heat dissipation.

2. The Dilution (Critical for Heat Management):

  • If the MeOTf is pure/neat: Dilute it first with pure Methanol (1:10 ratio) in a round-bottom flask.[1]

  • Why: Direct addition of base to neat MeOTf can cause a violent exotherm (flash boiling).[1]

3. Controlled Addition:

  • Place the MeOTf solution in an ice bath (

    
    ).
    
  • Add the Quenching Solution (from Step 1) dropwise or via addition funnel with vigorous stirring.

  • Target pH: Maintain pH > 12 throughout the process. If pH drops, add more base.[1]

4. The "Kill Time":

  • Remove the ice bath and let the mixture warm to room temperature.

  • Stir for 12–24 hours .

  • Scientist Note: While the reaction is kinetically fast (

    
     is minutes in base), the biphasic nature of concentrated waste requires overnight stirring to guarantee 100% destruction.[1]
    

5. Final Verification:

  • Check pH. It must be basic (

    
    ).[1]
    
  • Perform the NBP Test (See Module 3).[1]

Module 2: Troubleshooting & FAQs

Q1: The waste container is getting hot. What is happening? A: You are seeing the enthalpy of hydrolysis combined with acid-base neutralization.

  • Immediate Action: Stop adding reagents. Move the container to an ice bath immediately. Ensure the container is vented (do not cap a hot, evolving reaction).[1][5][6]

  • Root Cause: You likely added base too fast or the concentration of MeOTf was too high. Always dilute before quenching.[1]

Q2: Can I just use Ammonium Hydroxide (


)? 
A:  Yes, but with a caveat.
  • Pros: Ammonia is an excellent nucleophile and gas/vapor suppressant.

  • Cons: The product is methylamine/methylammonium triflate. Methylamine is a volatile, foul-smelling gas.[1]

  • Verdict: Use NaOH/KOH for liquid waste (cleaner). Use Ammonia for spill cleanup (suppresses toxic vapors).

Q3: I see two layers in my waste container. A: This is dangerous. MeOTf is dense and insoluble in pure water.[4][7]

  • Fix: Add more Methanol or Ethanol. You must achieve a single-phase system for the hydroxide to reach the MeOTf. If it's biphasic, the bottom layer is likely unreacted alkylating agent.[1]

Q4: Can I use a glass syringe to transfer MeOTf? A: Yes, but never reuse it.

  • Protocol: After transfer, draw the Quenching Solution (NaOH/MeOH) up into the syringe. Let it sit in the hood for 24 hours. Discard the entire syringe as chemically contaminated sharps. Do not attempt to wash and reuse.[8]

Module 3: Validation (The NBP Test)

You cannot rely on "time" alone for safety. You must chemically validate that the alkylating agent is gone.

The Reagent: 4-(p-nitrobenzyl)pyridine (NBP).[1] Mechanism: NBP reacts with active alkylators to form a quaternary salt, which turns blue/purple upon addition of base.

Test Protocol:

  • Sample: Take 1 mL of your quenched waste mixture.

  • Reagent A: Add 1 mL of 5% NBP in acetone.

  • Heat: Heat at

    
     for 20 minutes (or boil briefly).
    
  • Reagent B: Add 1 mL of 1M NaOH (or Piperidine).

  • Read:

    • Colorless/Yellow: Safe (Quenched).

    • Blue/Violet: DANGER (Active MeOTf remains).

      
       Add more base and stir longer.
      

Module 4: Visualization (Disposal Workflow)

MeOTf_Disposal Start Waste Identification: Methyl Triflate (MeOTf) StateCheck Is it Neat (Pure) or Concentrated Solution? Start->StateCheck Dilute Step 1: Dilute with Methanol (Ratio 1:10) StateCheck->Dilute Yes (High Conc) PrepareBase Step 2: Prepare Quench Solution (20% NaOH in MeOH/H2O) StateCheck->PrepareBase No (Dilute) Dilute->PrepareBase Cool Step 3: Cool to 0°C (Ice Bath) PrepareBase->Cool Mix Step 4: Dropwise Addition Maintain pH > 12 Cool->Mix Stir Step 5: Stir 12-24 Hours Allow to reach Room Temp Mix->Stir Test Step 6: NBP Colorimetric Test Stir->Test Result Is the Test Blue/Purple? Test->Result Retreat Add more Base Stir 12h Result->Retreat Yes (Positive) Dispose Step 7: Dispose as Basic Organic Waste Result->Dispose No (Negative) Retreat->Stir

Caption: Logical decision tree for the safe quenching and verification of Methyl Triflate waste.

Module 5: Technical Specifications

PropertyValueSignificance for Disposal
CAS Number 333-27-7Use for waste labeling.[1]
Density

Sinks in water. Requires vigorous stirring to prevent stratification.
Hydrolysis Product Triflic Acid (TfOH)

.[1] Generates extreme acidity if not neutralized.
Boiling Point

Relatively low.[1] Exotherms can cause vaporization/inhalation risk.
NBP Endpoint

Visual detection limit is approx. 1-5 ppm.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for NBP test validation protocols).

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methyl trifluoromethanesulfonate. [Link][1][9][10]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.).[1] Standard Operating Procedure: Alkylating Agents. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shift of methyl groups introduced by Methyl-13C triflate

Title: Technical Guide: Methyl- C Triflate in NMR Structure Elucidation Subtitle: A Comparative Analysis of Reactivity, Chemical Shift Mapping, and Experimental Protocols for Small Molecule & Drug Discovery. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Methyl-


C Triflate in NMR Structure Elucidation
Subtitle:  A Comparative Analysis of Reactivity, Chemical Shift Mapping, and Experimental Protocols for Small Molecule & Drug Discovery.

Executive Summary

Methyl-


C Triflate (MeOTf)  is the "super-electrophile" of methylating agents. While Methyl Iodide (MeI) remains the standard for general synthesis, MeOTf is the critical alternative for difficult substrates—specifically sterically hindered nucleophiles, deactivated phenols, and the formation of quaternary ammonium or sulfonium salts.

This guide provides a technical comparison for researchers utilizing MeOTf to introduce


C labels for structure elucidation. It details the chemical shift fingerprints of the resulting functional groups, safety protocols for handling this potent alkylator, and the mechanistic advantages over traditional halides.

The Reagent Landscape: MeOTf vs. Alternatives

The choice of methylating agent dictates not just yield, but the feasibility of the reaction. MeOTf is significantly more reactive than MeI or Dimethyl Sulfate (DMS) due to the exceptional leaving group ability of the triflate anion (


).

Table 1: Comparative Metrics of


C-Methylating Agents 
FeatureMethyl-

C Triflate (MeOTf)
Methyl-

C Iodide (MeI)
Dimethyl-

C Sulfate (DMS)
Reactivity Highest (

vs MeI)
Moderate (Standard)High (Harder to stop at mono-methylation)
Leaving Group Triflate (

of conjugate acid

)
Iodide (

)
Methyl Sulfate
Boiling Point 99°C (Liquid, lower volatility risk)42°C (Highly Volatile)188°C (High, difficult to remove)
Reagent

C Shift
~59 - 61 ppm -20 to -24 ppm ~54 ppm
Primary Use Case Weak nucleophiles, Quaternary salts, O-alkylation of deactivated phenols.General N/O/S-methylation, Enolates.Industrial scale (rare in research due to toxicity).
Safety Profile Extreme: Potent alkylator, corrosive, bone-seeker.High: Volatile neurotoxin.High: Carcinogenic, delayed toxicity.

Chemical Shift Mapping: The "Fingerprint" of MeOTf

When MeOTf introduces a


C-methyl group, the resulting chemical shift is dictated by the heteroatom and the electronic environment. Because MeOTf is often used to create cationic species  (quaternary ammoniums/sulfoniums) that MeI cannot form efficiently, understanding these specific shift ranges is vital for confirmation.
A. The Chemical Shift Spectrum
  • Reagent Signal: Unreacted MeOTf appears at ~60 ppm .

  • Hydrolysis Artifact: If moisture enters the system, MeOTf hydrolyzes to Methanol-

    
    C (49.5 ppm  in 
    
    
    
    ).

Table 2: Expected


C Chemical Shifts of Products 
Product ClassStructureTypical

(ppm)
Notes
S-Methyl (Thioether)

10 - 25 Upfield due to lower electronegativity of Sulfur.
S-Methyl (Sulfonium)

25 - 35 MeOTf Specialty. Downfield shift due to positive charge.
C-Methyl

10 - 30 Requires enolate chemistry; overlap with solvent alkyls possible.
N-Methyl (Amine)

30 - 45 Standard tertiary amines.
N-Methyl (Quaternary)

45 - 55 MeOTf Specialty. Distinct downfield shift from neutral amines.
O-Methyl (Ether)

55 - 62 Phenolic ethers. Overlaps with reagent peak; requires clean workup.
O-Methyl (Ester)

50 - 55 Methyl esters.
B. Visualization: Reaction Pathways & Shifts

The following diagram maps the decision logic for using MeOTf and the resulting NMR outcomes.

G Substrate Substrate (Nucleophile) Decision Nucleophile Strength? Substrate->Decision MeI Use MeI (Standard) Decision->MeI Strong (Enolates, 1° Amines) MeOTf Use MeOTf (High Reactivity) Decision->MeOTf Weak (Pyridines, 3° Amines, Deactivated Phenols) Prod_N Quaternary Ammonium (N-Me+) Shift: 45-55 ppm MeOTf->Prod_N Tertiary Amine Prod_O Deactivated Ether (Ar-O-Me) Shift: 55-62 ppm MeOTf->Prod_O Nitrophenol Prod_S Sulfonium Salt (S-Me+) Shift: 25-35 ppm MeOTf->Prod_S Thioether

Caption: Decision matrix for reagent selection and predicted


C NMR shift ranges for MeOTf-derived products.

Experimental Protocol: Synthesis & Safety

WARNING: Methyl triflate is a potent alkylating agent and highly toxic. It does not possess the warning odor of other reagents. All work must be performed in a functioning fume hood with double-gloving (Nitrile + Laminate).

Protocol: Selective N-Methylation of a Tertiary Amine (Quaternization)

This protocol demonstrates the synthesis of a


C-labeled quaternary ammonium salt, a common standard for metabolomics or drug binding studies.

Materials:

  • Substrate: 1.0 eq Tertiary Amine (e.g., Strychnine or a drug intermediate).

  • Reagent: 1.1 eq Methyl-

    
    C Triflate.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane.

  • Atmosphere: Dry Nitrogen/Argon.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the tertiary amine (1.0 mmol) and dissolve in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Via syringe, add Methyl-

    
    C Triflate (1.1 mmol) dropwise.
    
    • Note: MeOTf fumes are invisible. Keep the needle tip submerged or use a septum.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-4 hours.

    • Monitoring: Check via TLC. The quaternary salt is usually much more polar (baseline on silica).

  • Workup (Precipitation Method):

    • Most triflate salts are soluble in DCM but insoluble in Diethyl Ether (

      
      ).
      
    • Add 20 mL of cold

      
       to the reaction mixture. The product should precipitate as a white solid.
      
    • Filter under inert gas or centrifuge.

  • NMR Sample Prep: Dissolve the salt in

    
     or 
    
    
    
    .
    • Verification: Look for the diagnostic methyl quartet (if coupled) or singlet (decoupled) at 45-55 ppm .

Troubleshooting & Artifacts

When analyzing the


C NMR data, be aware of these common artifacts:
  • The "Ghost" Peak at 49.5 ppm:

    • Cause: Hydrolysis. If your solvent was wet, MeOTf reacts with water to form Methanol-

      
      C (
      
      
      
      ) and Triflic Acid (
      
      
      ).
    • Solution: Ensure anhydrous conditions. If seen, dry the sample and re-acquire, though

      
       may protonate other sites.
      
  • Reagent Overlap:

    • Issue: The product peak for O-methyl ethers (55-60 ppm) often overlaps with unreacted MeOTf (~60 ppm).

    • Differentiation: MeOTf is volatile (bp 99°C). High-vacuum drying (< 1 mbar) for 1 hour usually removes unreacted reagent, whereas the O-methyl product remains.

  • Anion Effects:

    • Issue: Comparing shifts to a reference utilizing MeI.[1]

    • Insight: The counterion (Triflate vs Iodide) generally has a negligible effect on the

      
      C shift of the methyl group itself in dilute solution, but can affect solubility and ion-pairing in non-polar solvents.
      

References

  • Reactivity & Mechanism: Kevill, D. N. (1980). "Methyl Trifluoromethanesulfonate (Methyl Triflate)."[2][3] Encyclopedia of Reagents for Organic Synthesis. Link

  • NMR Shift Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Quaternization Applications: Någren, K., et al. (1995).[5] "Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands." Nuclear Medicine and Biology, 22(8), 965-979.[5][6] Link

  • Safety Protocols: Sigma-Aldrich Safety Data Sheet (SDS), Methyl Trifluoromethanesulfonate. Link

  • General Shift Tables: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

Sources

Comparative

Precision Benchmarking: High-Resolution MS vs. Conventional Modalities for Isotopic Enrichment Verification

Executive Summary: The Specificity Paradox In metabolic flux analysis (MFA) and stable isotope tracing, the core challenge is not merely detecting the isotope, but attributing it correctly. While Triple Quadrupole (QQQ)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In metabolic flux analysis (MFA) and stable isotope tracing, the core challenge is not merely detecting the isotope, but attributing it correctly. While Triple Quadrupole (QQQ) systems offer superior absolute sensitivity, they often fail the "specificity paradox": they cannot distinguish between isobaric isotopologues (e.g.,


 vs. 

) without complex chromatography.

High-Resolution Mass Spectrometry (HRMS)—specifically Orbitrap and Q-TOF technologies—has emerged as the definitive tool for verifying isotopic enrichment because it leverages mass defect to resolve fine isotopic structure. This guide objectively compares HRMS against QQQ and NMR, providing a self-validating protocol for enrichment verification.

Comparative Analysis: HRMS vs. Alternatives

The following matrix benchmarks HRMS (the "Product") against its primary alternatives: Triple Quadrupole (QQQ), Nuclear Magnetic Resonance (NMR), and Isotope Ratio Mass Spectrometry (IRMS).

Performance Matrix
FeatureHigh-Res MS (HRMS) Triple Quad (QQQ) NMR IRMS
Primary Utility Structural elucidation, fine isotopologue resolution.Targeted quantitation, high throughput.Positional isotopomer analysis (site-specific).Bulk isotope ratio precision (geology/origin).[1]
Resolving Power

(FWHM).[2] Can separate

from

.[1][2][3][4]
Unit Resolution (

Da). Isobaric overlap common.
N/A (Spectral resolution).N/A (Magnetic sector).
Sensitivity Femtomole range.Attomole range (Gold Standard).Micromolar range (Low).High precision, requires large sample mass.
Dual Labeling Excellent. Resolves

/

mass defects.
Poor. Requires chromatographic separation.Excellent. Distinct chemical shifts.[5]Impossible. Measures bulk gas ratios only.
Sample Throughput Medium (Full scan data heavy).High (MRM is fast).Low.Low.
Decision Logic: Selecting the Right Modality

The choice of instrument is dictated by the biological question. Use the following logic flow to determine the valid instrument for your protocol.

InstrumentSelection Start Experimental Goal Q1 Is positional information (specific carbon atom) required? Start->Q1 NMR Select NMR (Site-Specific) Q1->NMR Yes Q2 Is the sample complex (Dual Labeling or Unknowns)? Q1->Q2 No HRMS Select HRMS (Orbitrap/Q-TOF) (Resolves Mass Defect) Q2->HRMS Yes (e.g. 13C + 15N) Q3 Is absolute quantitation of known targets priority? Q2->Q3 No Q3->HRMS No (Discovery) QQQ Select Triple Quad (QQQ) (Max Sensitivity) Q3->QQQ Yes

Figure 1: Decision tree for selecting the appropriate analytical modality based on experimental constraints (specificity vs. sensitivity).

Technical Deep Dive: The Mass Defect Advantage

The superiority of HRMS in enrichment verification lies in its ability to detect Mass Defect . Neutrons and protons do not have identical masses, and the binding energy of the nucleus results in slight deviations from whole numbers.

  • Nominal Mass:

    
     and 
    
    
    
    both add approx. +1 Da to a molecule.
  • Exact Mass:

    • 
       Da
      
    • 
       Da
      
    • Difference:

      
       Da
      

Experimental Implication: On a QQQ (Unit Resolution), a metabolite labeled with one


 is indistinguishable from one labeled with one 

. On an HRMS system with

(at m/z 200-400), these peaks are fully baseline separated. This is critical for dual-isotope tracer studies (e.g.,

-Glucose +

-Glutamine) to trace interacting pathways [1, 5].

Self-Validating Protocol: Isotopic Enrichment Verification

This protocol outlines a workflow for verifying


 enrichment in intracellular metabolites using HRMS. It is designed to be self-validating  by including a natural abundance correction step that flags data inconsistencies.
Phase 1: Sample Preparation (Quenching)
  • Objective: Stop metabolism instantly to preserve isotopic patterns.

  • Step 1: Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.

  • Step 2: Add

    
     extraction solvent (80:20 Methanol:Water).
    
  • Step 3: Vortex and centrifuge at

    
     for 10 min. Collect supernatant.
    
  • Validation Check: Spike an internal standard (non-endogenous, e.g.,

    
    -Yeast extract) to monitor extraction efficiency.
    
Phase 2: HRMS Acquisition
  • Instrument: Orbitrap or Q-TOF.[6]

  • Mode: Full Scan (Negative/Positive switching depending on target).

  • Resolution Setting: Set to

    
     (FWHM at m/z 200). For dual labeling (
    
    
    
    ), set to
    
    
    .
  • Mass Accuracy: Calibrate to

    
     ppm.
    
Phase 3: Data Processing & Correction (The "Trust Layer")

Raw MS data is not the true enrichment. It is a superposition of the tracer signal and the natural abundance of stable isotopes (


 is naturally 1.1%). You must mathematically "deconvolve" this.

The Correction Logic: We use a matrix-based approach (often implemented in tools like IsoCor or AccuCor [7]) to solve the linear equation:



Where 

is the correction matrix based on the elemental formula and natural isotopic abundances.

CorrectionWorkflow Raw Raw MS Data (Isotopologues M+0, M+1...) Solve Solve Linear System (Inverse Matrix) Raw->Solve Formula Elemental Formula (e.g., C6H12O6) Matrix Generate Correction Matrix (Based on Natural Abundance) Formula->Matrix Matrix->Solve Result Corrected Enrichment (Tracer Contribution Only) Solve->Result

Figure 2: The computational pipeline for Natural Abundance Correction. This step removes the background noise of naturally occurring isotopes to reveal true tracer incorporation.[7]

Phase 4: Calculation of Fractional Enrichment

Once corrected, calculate the Mass Isotopomer Distribution (MID) :



Where


 is the corrected intensity of the isotopologue with 

labeled atoms.

Self-Validation Rule: If the calculated enrichment of the unlabeled control sample deviates from


 (after correction), the correction matrix is invalid (likely wrong formula or integration error).

Supporting Data: HRMS vs. QQQ in Dual Labeling

In a study comparing dual-isotope tracing (


), low-resolution instruments consistently overestimated flux rates due to the inability to resolve the 

peak contributions from different elements.
  • Scenario: Serine (

    
    ) labeled from 
    
    
    
    -Glucose and
    
    
    -Glutamine.
  • QQQ Result: The

    
     peak (m/z 106) lumps 
    
    
    
    -Serine and
    
    
    -Serine together.
  • HRMS Result:

    • 
      -Serine: m/z 106.039
      
    • 
      -Serine: m/z 106.032
      
    • Outcome: HRMS allows independent calculation of Carbon and Nitrogen flux, whereas QQQ requires mathematical modeling assumptions that increase error propagation [7, 9].

References

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link

  • Millard, P., et al. (2012). IsoCor: Correction of MS data for naturally occurring isotopes. Bioinformatics. Link

  • Yuan, M., et al. (2008). Targeted metabolomics in drug discovery and development. Current Opinion in Biotechnology. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Link

  • Wang, Y., et al. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Link

  • Heinrich, K., et al. (2018). Natural isotope correction improves analysis of protein modification dynamics. Molecular & Cellular Proteomics. Link

  • Su, X., & Rabinowitz, J. D. (2020). AccuCor: Natural Abundance Correction of Mass Spectrometer Data. Github Repository.[8] Link

  • Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics. BMC Bioinformatics. Link

  • Choi, J., et al. (2012). High-resolution mass spectrometry for metabolic flux analysis. Current Opinion in Biotechnology. Link

Sources

Validation

The Isotopic Dilemma: A Comparative Guide to the Impact of ¹³C-Labeling on the Biological Activity of Methylated Drugs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, stable isotope labeling has become an indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, stable isotope labeling has become an indispensable tool. Among these, the substitution of Carbon-12 (¹²C) with its heavier, non-radioactive counterpart, Carbon-13 (¹³C), is a cornerstone technique for elucidating metabolic pathways, understanding pharmacokinetics, and quantifying drug and metabolite levels in complex biological matrices[1][2]. For methylated drugs, where a methyl group can be a critical site for metabolism or target interaction, ¹³C-labeling of this moiety offers a powerful lens for investigation.

However, a fundamental question often arises: does the act of labeling—the introduction of a single neutron into a carbon atom—alter the very biological activity we seek to measure? This guide provides an in-depth, objective comparison of ¹³C-labeled and unlabeled methylated drugs, grounded in the principles of chemical kinetics and supported by established experimental methodologies. We will explore the theoretical underpinnings of potential differences, provide practical protocols to test these effects, and offer a clear framework for making informed decisions in your research.

The Heart of the Matter: The Kinetic Isotope Effect (KIE)

The primary reason to even consider a difference in biological activity between a ¹³C-labeled and a ¹²C-unlabeled drug is the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes[3].

A covalent bond to a heavier isotope, such as ¹³C, has a lower zero-point vibrational energy than a bond to a lighter isotope. Consequently, more energy is required to break the C-¹³H bond compared to a C-¹²H bond. If the cleavage of this bond is the rate-determining step of a reaction—such as in enzymatic metabolism by cytochrome P450 enzymes—the reaction will proceed more slowly for the ¹³C-labeled molecule[4].

It is crucial, however, to contextualize the magnitude of the ¹³C KIE. The relative mass change between ¹²C and ¹³C is only about 8%. This is significantly smaller than the 100% mass increase when replacing protium (¹H) with deuterium (²H), which results in a much more pronounced KIE[3][4]. While the deuterium KIE is often exploited to intentionally slow drug metabolism, the ¹³C KIE is generally subtle[5]. For many biological interactions, such as receptor binding where no covalent bonds are broken, the effect of ¹³C-labeling is often considered negligible.

dot

Caption: Conceptual diagram of the ¹³C Kinetic Isotope Effect on drug metabolism.

Comparing ¹³C-Labeled vs. Unlabeled Methylated Drugs: A Data-Driven Overview

While direct, head-to-head studies quantifying differences in the primary pharmacological activity (e.g., receptor binding affinity) of ¹³C-methylated drugs are scarce—largely because the effect is presumed to be minimal—we can construct a comparison based on established physicochemical principles and their logical consequences.

Feature¹²C-Methylated Drug (Unlabeled)¹³C-Methylated Drug (Labeled)Impact on Biological Activity & Experimental Design
Molecular Weight Standard Molecular Weight (MW)MW + ~1.003 Da per ¹³C atomNegligible for biological interactions. Critical for mass spectrometry-based detection and quantification[].
Bond Energy (C-H) StandardSlightly HigherThe basis of the Kinetic Isotope Effect. Can lead to slower metabolism if C-H bond cleavage is rate-limiting[3].
Receptor Binding Affinity (Ki) BaselineTheoretically Identical or Near-IdenticalAs receptor binding is typically a non-covalent interaction, no bond cleavage occurs. Therefore, a significant KIE is not expected. Any observed difference would likely be within experimental error.
Enzyme Inhibition (IC₅₀/Ki) BaselineTheoretically Identical or Near-IdenticalFor non-covalent inhibitors, the same principle as receptor binding applies. For covalent inhibitors where the methyl group is involved in the reaction, a KIE could theoretically be observed.
In Vitro Potency (EC₅₀/IC₅₀) BaselinePotentially Slightly Higher (Less Potent)If the drug's clearance in the cell culture system is due to metabolism at the labeled site, the labeled drug might be cleared slower, leading to a slightly higher effective concentration over time. However, this effect is generally minimal.
Metabolic Stability BaselinePotentially HigherSlower metabolism at the labeled methyl group due to the KIE can increase the drug's half-life in microsomal or hepatocyte stability assays[4]. This is the most likely parameter to show a measurable difference.
Toxicity BaselinePotentially AlteredA change in metabolic rate could, in theory, alter a drug's toxicity profile. Slower metabolism could reduce toxicity from a harmful metabolite or increase toxicity of the parent drug. However, the ¹³C KIE is typically too small to cause significant toxicological shifts.

Experimental Protocols for a Rigorous Comparison

To empirically determine if ¹³C-labeling affects the biological activity of your specific methylated drug, a series of well-designed experiments is essential. The following protocols describe self-validating systems to compare the labeled and unlabeled compounds directly.

dot

Experimental_Workflow Start Obtain High-Purity Labeled (¹³C) and Unlabeled (¹²C) Drug Analogs Biochemical Biochemical Assays (Target Engagement) Start->Biochemical Cellular Cell-Based Assays (Functional Response) Start->Cellular Metabolic Metabolic Stability Assays Start->Metabolic Binding Competitive Radioligand Binding Assay Biochemical->Binding Enzyme Enzyme Inhibition Assay Biochemical->Enzyme Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo®) Cellular->Viability Reporter Reporter Gene Assay (e.g., Luciferase) Cellular->Reporter Microsomes Liver Microsome Incubation Metabolic->Microsomes Hepatocytes Hepatocyte Incubation Metabolic->Hepatocytes Data_Analysis Data Analysis & Comparison (Ki, IC₅₀, t₁/₂) Binding->Data_Analysis Enzyme->Data_Analysis Viability->Data_Analysis Reporter->Data_Analysis Microsomes->Data_Analysis Hepatocytes->Data_Analysis Conclusion Conclusion on the Impact of ¹³C-Labeling Data_Analysis->Conclusion

Caption: Workflow for comparing the biological activity of ¹³C-labeled and unlabeled drugs.

Competitive Radioligand Binding Assay (for Receptor Targets)

This assay determines the binding affinity (Ki) of the labeled and unlabeled compounds by measuring their ability to displace a known radioligand from its receptor.

Objective: To compare the Ki values of the ¹³C-labeled and unlabeled methylated drug.

Methodology:

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor of interest[7].

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and a range of concentrations of either the unlabeled test compound or the ¹³C-labeled test compound[8].

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. The time and temperature must be optimized for the specific receptor system[7].

  • Separation: Rapidly separate the bound from the unbound radioligand via vacuum filtration through glass fiber filters. The filters will trap the membranes (and the bound radioligand)[7].

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[7].

Self-Validation:

  • Run both the ¹²C and ¹³C compounds in parallel on the same plate to minimize inter-assay variability.

  • Include a known standard inhibitor as a positive control.

  • Ensure the total binding is at least 10-fold higher than non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand).

Enzyme Inhibition Assay

This assay measures the ability of the labeled and unlabeled compounds to inhibit the activity of a target enzyme.

Objective: To compare the IC₅₀ values of the ¹³C-labeled and unlabeled methylated drug against a target enzyme.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the necessary buffer components.

  • Assay Setup: In a microplate, add the enzyme and a range of concentrations of either the ¹²C- or ¹³C-labeled inhibitor.

  • Initiate Reaction: Start the reaction by adding the substrate[9]. The substrate should ideally be used at a concentration around its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors[10].

  • Detection: Monitor the formation of product (or consumption of substrate) over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product)[11]. It is crucial to measure the initial reaction velocity (the linear phase of the reaction)[12].

  • Data Analysis: Plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data using non-linear regression to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Run a "no inhibitor" control to determine the 100% activity level and a "no enzyme" control for background subtraction.

  • Test the ¹²C and ¹³C compounds concurrently.

  • Ensure the assay is performed under initial velocity conditions by running a time course of the uninhibited reaction.

Cell-Based Potency Assay (e.g., Luciferase Reporter Assay)

This assay measures the functional consequence of target engagement in a cellular context, such as the activation or inhibition of a signaling pathway.

Objective: To compare the EC₅₀ or IC₅₀ values of the ¹³C-labeled and unlabeled drug in a functional cellular response.

Methodology:

  • Cell Culture: Plate cells containing the biological target and a reporter system (e.g., a luciferase gene under the control of a response element for the pathway of interest) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ¹²C-labeled or ¹³C-labeled drug for a specified period.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the luciferase assay reagent, which contains the substrate (luciferin) and necessary cofactors[13].

  • Detection: Measure the luminescence produced by the enzymatic reaction using a luminometer. The light output is proportional to the reporter gene expression.

  • Data Analysis: Normalize the luminescence signal and plot it against the logarithm of the drug concentration. Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Self-Validation:

  • Include vehicle-treated cells (0% effect) and a positive control agonist/antagonist (100% effect) on each plate.

  • Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to cytotoxicity[14].

  • Test both isotopic forms of the drug on the same day with the same batch of cells.

Final Synthesis: A Prudent Approach

For the vast majority of applications, particularly those involving non-covalent drug-target interactions, the biological activity of a ¹³C-methylated drug can be confidently assumed to be equivalent to its unlabeled counterpart. The primary utility of ¹³C-labeling lies in its power to trace and quantify molecules using mass spectrometry, providing invaluable insights into ADME (Absorption, Distribution, Metabolism, and Excretion) properties[15].

However, scientific integrity demands diligence. When the mechanism of action involves the cleavage of the C-H bond at the methylated position, or when working with a highly sensitive biological system, the potential for a kinetic isotope effect should be considered. The experimental protocols outlined above provide a robust framework for empirically testing this hypothesis.

References

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Kopcho, J. J., et al. (2014). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, 66(1), 9.5.1-9.5.15.
  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

  • Mahan, L. C., & Strange, P. G. (1990). Radioligand binding methods: practical guide and tips. Methods in Neurosciences, 3, 273-289.
  • Prairie iGEM 2023. (n.d.). Michaelis-Menten Enzyme Activity Assay (MMEAA). Retrieved from [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • BioAgilytix. (n.d.). Comparison of Three Luciferase-Based Detection Kits for Cell Viability Assessment in a Cell-Based Potency Assay. Retrieved from [Link]

  • Drug Discovery News. (2013, October 7). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • ResearchGate. (2016, February 4). Enzyme kinetics - Michaelis Menten. How to proceed? Retrieved from [Link]

  • ResearchGate. (2025, August 9). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

  • 13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • Boros, L. G., & Beger, R. D. (2015). Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer. In Cancer Systems Biology. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Boren, J., et al. (2013).
  • F1000Research. (2015, May 12). In vivo stable isotope labeling of 13C and 15N... [Poster]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Nöh, K., & Wiechert, W. (2008). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study.
  • PubMed. (2010, July-August). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

  • bioRxiv. (2025, April 26). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]

  • Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46.
  • Lo, Y. C., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC.
  • Booy, K. J., et al. (2005). The use of 13C labeling to enhance the sensitivity of 13C solid-state CPMAS NMR to study polymorphism in low dose solid formulations. Journal of Pharmaceutical Sciences, 94(2), 458-463.
  • ResearchGate. (2023, March). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved from [Link]

  • PLOS One. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]

  • MDPI. (2024, September 19). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • Twist Bioscience. (2025, November 5). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.

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Comparative

A Researcher's Guide to Quantitative DNA Methylation Analysis: Isotope Ratio Mass Spectrometry vs. Sequencing-Based Methods

Authored by a Senior Application Scientist Introduction: The Central Role of DNA Methylation DNA methylation, the addition of a methyl group to the 5th carbon of a cytosine residue (to form 5-methylcytosine or 5mC), is a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Central Role of DNA Methylation

DNA methylation, the addition of a methyl group to the 5th carbon of a cytosine residue (to form 5-methylcytosine or 5mC), is a cornerstone of epigenetics. This modification, without altering the DNA sequence itself, profoundly impacts gene expression, cellular differentiation, and genomic stability.[1][2] Aberrant methylation patterns are hallmarks of numerous diseases, including cancer, making the accurate quantification of 5mC a critical objective for basic research, biomarker discovery, and drug development.[3][4]

Researchers today are faced with a diverse toolkit for methylation analysis, each with distinct principles, resolutions, and applications. This guide provides an in-depth comparison of major methodologies, focusing on the high-accuracy global quantification offered by mass spectrometry against the high-resolution, genome-wide mapping capabilities of sequencing-based approaches. We will delve into the causality behind experimental choices, empowering you to select the most appropriate method for your scientific questions.

The Methodological Landscape: Three Core Strategies

The current landscape of DNA methylation analysis can be broadly categorized into three main approaches: chemical/enzymatic conversion, affinity enrichment, and direct measurement via mass spectrometry.[5][6]

  • Conversion-Based Methods (The "Gold Standard" for Resolution): These techniques provide single-base resolution by chemically or enzymatically altering DNA, making unmethylated cytosines distinguishable from their methylated counterparts.

    • Bisulfite Sequencing (BS-Seq): Long considered the gold standard, this method uses sodium bisulfite to convert unmethylated cytosines to uracil, which are then read as thymine after PCR and sequencing.[2][3][7][8] Methylated cytosines remain unchanged. By comparing the treated sequence to a reference genome, the methylation status of virtually every cytosine can be determined.[9][10] However, the harsh chemical treatment can cause significant DNA degradation.[11]

    • Enzymatic Methyl-seq (EM-Seq): A gentler alternative, EM-Seq uses a series of enzymes to achieve the same outcome.[12] The TET2 enzyme first protects 5mC and 5-hydroxymethylcytosine (5hmC), followed by an APOBEC enzyme that deaminates only the unprotected, unmethylated cytosines to uracil. This process avoids the DNA damage associated with bisulfite treatment, resulting in higher quality sequencing libraries.[11][13][14]

  • Affinity Enrichment-Based Methods (For Genome-Wide Screening): This strategy uses antibodies or proteins that specifically bind to methylated DNA to enrich for methylated fragments.

    • Methylated DNA Immunoprecipitation (MeDIP-Seq): This technique employs an antibody that specifically targets 5mC to immunoprecipitate methylated DNA fragments.[4][15][16] These enriched fragments are then sequenced. MeDIP-seq is cost-effective for assessing genome-wide methylation patterns and identifying differentially methylated regions (DMRs), but its resolution is limited to the size of the DNA fragments (typically 100-500 bp) and can be biased by antibody specificity and CpG density.[7][12][16]

  • Direct Quantification by Mass Spectrometry (The "Gold Standard" for Accuracy): For the most precise measurement of total or global DNA methylation levels, mass spectrometry is unparalleled. This approach does not rely on conversion or enrichment but directly measures the nucleosides.

    • Isotope Ratio & Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In this method, genomic DNA is enzymatically hydrolyzed into its constituent nucleosides.[17] These nucleosides are then separated using liquid chromatography and detected by a mass spectrometer. The instrument can precisely measure the ratio of 5-methyl-deoxycytidine to total deoxycytidine, providing a highly accurate and absolute quantification of global methylation (e.g., 4.2% of all cytosines are methylated).[18][19] The use of stable isotope-labeled internal standards allows for exceptional precision.[19][20] This method is the benchmark for validating global changes observed with other techniques.[18]

Comparative Analysis of Leading Methodologies

Choosing the right method depends critically on the experimental question. Are you interested in the precise methylation state of a single CpG site in a promoter, or the overall change in methylation across the entire genome in response to a drug? The table below summarizes the key performance characteristics of each technique.

FeatureIsotope Ratio / LC-MS/MSWhole-Genome Bisulfite Seq (WGBS)Enzymatic Methyl-Seq (EM-Seq)MeDIP-Seq
Primary Output Absolute global %5mCSingle-base resolution methylation mapSingle-base resolution methylation mapEnrichment map of methylated regions
Resolution Global (No positional information)Single nucleotideSingle nucleotideLow (100-500 bp)
Quantitative Nature Absolute, highly accurateRelative, quantitativeRelative, quantitativeSemi-quantitative
DNA Input 50-100 ng routinely[18]10 ng - 1 µgAs low as 10 ng[12]As low as 25-50 ng[4][21]
Key Advantage "Gold standard" for accuracy[17]"Gold standard" for resolution[3][7]High data quality, low DNA damage[11][13]Cost-effective for genome-wide scans
Key Disadvantage No locus-specific informationHarsh treatment degrades DNA[11]Higher reagent cost than WGBSLow resolution, potential antibody bias[7]
Best For Validating global methylation changesDe novo discovery of methylation sitesLow-input or damaged DNA samplesIdentifying large-scale DMRs

Experimental Workflows: A Visual Guide

To understand the practical differences, we present the core experimental workflows for Isotope Ratio / LC-MS, WGBS, and MeDIP-Seq. The causality behind each step is crucial for appreciating the strengths and limitations of the final data.

Workflow 1: Global Methylation Analysis via Mass Spectrometry

This workflow is designed for maximum accuracy in quantifying the total 5mC content of a genome. The critical step is the complete enzymatic hydrolysis of DNA into individual nucleosides, which allows the mass spectrometer to directly count the molecules of interest.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result dna Genomic DNA (100 ng) digest Enzymatic Hydrolysis (to Nucleosides) dna->digest lc HPLC Separation digest->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quant Quantification (Ratio of 5mC to C) ms->quant output Absolute Global % 5mC quant->output

Caption: Workflow for global DNA methylation analysis by LC-MS/MS.

Workflow 2: Whole-Genome Bisulfite Sequencing (WGBS)

This workflow is optimized for maximum resolution. The foundational step is bisulfite conversion, which "encodes" the methylation status into the DNA sequence itself (C vs. T), allowing it to be read by standard high-throughput sequencers.

cluster_prep Library Preparation cluster_convert Conversion & Amplification cluster_seq Sequencing & Analysis cluster_output Result dna Genomic DNA frag Fragmentation (Sonication) dna->frag adapt Adapter Ligation frag->adapt bisulfite Bisulfite Conversion (C -> U, 5mC unchanged) adapt->bisulfite pcr PCR Amplification (U -> T) bisulfite->pcr seq High-Throughput Sequencing pcr->seq align Alignment to Reference Genome seq->align call Methylation Calling (Compare C/T counts) align->call output Genome-wide, Single- Base Methylation Map call->output

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Workflow 3: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

This workflow is built for enrichment. The core principle is to physically separate methylated regions from unmethylated ones using a highly specific antibody before sequencing. This makes it a powerful tool for discovery without the cost of sequencing the entire genome at high depth.

cluster_prep Enrichment cluster_seq Sequencing & Analysis cluster_output Result dna Genomic DNA frag Fragmentation (Sonication) dna->frag ip Immunoprecipitation (with anti-5mC antibody) frag->ip lib Library Preparation ip->lib seq High-Throughput Sequencing lib->seq peak Peak Calling & Enrichment Analysis seq->peak output Map of Enriched Methylated Regions peak->output

Caption: Workflow for Methylated DNA Immunoprecipitation (MeDIP-Seq).

Detailed Experimental Protocols

To ensure scientific integrity, the following are representative, step-by-step protocols for each major methodology.

Protocol 1: Global DNA Methylation by LC-MS/MS

Self-Validation: The protocol includes stable isotope-labeled internal standards, which co-elute with their unlabeled counterparts. The ratio of the analyte to the internal standard provides an absolute quantification that corrects for variations in instrument response and sample loss during preparation.

  • DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard kit (e.g., Qiagen QIAmp DNA Mini Kit).[22] Quantify DNA using a fluorometric method (e.g., Qubit).

  • DNA Hydrolysis:

    • In a microcentrifuge tube, combine 1 µg of genomic DNA with a DNA digestion buffer.

    • Add a cocktail of enzymes including DNase I, Nuclease P1, and Calf Intestinal Phosphatase. This ensures the complete breakdown of DNA into individual nucleosides.

    • Spike the sample with known quantities of stable isotope-labeled internal standards for deoxycytidine ([¹⁵N₃]-dC) and 5-methyl-deoxycytidine ([¹⁵N₃]-5mdC).[19]

    • Incubate at 37°C for 24 hours.

  • Sample Cleanup: Remove proteins by passing the digest through a 10 kDa molecular weight cutoff filter.

  • LC-MS/MS Analysis:

    • Inject the filtered sample into an HPLC system coupled to a triple quadrupole mass spectrometer.[19]

    • Separate nucleosides on a C18 reverse-phase column.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for dC, 5mdC, and their isotopic internal standards.[17]

  • Data Analysis:

    • Calculate the area under the curve for each nucleoside peak.

    • Determine the ratio of the unlabeled analyte to its labeled internal standard.

    • Calculate the final percentage of 5mC using the formula: %5mC = (moles of 5mC / (moles of 5mC + moles of dC)) * 100.

Protocol 2: Reduced Representation Bisulfite Sequencing (RRBS)

Self-Validation: The inclusion of unmethylated lambda phage DNA as a spike-in control allows for the direct calculation of the bisulfite conversion efficiency. A conversion rate >99% is required for high-quality data.

  • DNA Isolation & Quantification: Isolate high-quality genomic DNA. Ensure the DNA is high molecular weight by running an aliquot on a 1% agarose gel.[22]

  • Restriction Digest:

    • Digest 100-500 ng of genomic DNA with a methylation-insensitive restriction enzyme that enriches for CpG-rich regions, such as MspI.[9] MspI cuts at C'CGG sites regardless of methylation status, effectively targeting CpG islands.[8]

    • Incubate according to the manufacturer's protocol.

  • Library Preparation:

    • Perform end-repair and A-tailing on the digested fragments.

    • Ligate methylated sequencing adapters (which contain 5mC instead of C) to the fragments. This is critical because it prevents the adapters from being converted during the bisulfite step.

  • Size Selection: Select fragments in the range of 40-220 bp using gel electrophoresis or magnetic beads. This step focuses the sequencing effort on the most informative, CpG-rich regions.

  • Bisulfite Conversion:

    • Treat the size-selected library with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit).[23] This converts unmethylated cytosines to uracil.

    • Follow the manufacturer's protocol for denaturation, conversion, and desulfonation steps.

  • PCR Amplification: Amplify the converted library using a high-fidelity polymerase to generate sufficient material for sequencing.

  • Sequencing & Data Analysis:

    • Sequence the library on an Illumina platform.

    • Align reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

    • Calculate the methylation level at each CpG site as the ratio of reads supporting 'C' to the total number of reads covering that site ('C' + 'T').

Conclusion: Selecting the Right Tool for the Job

The quantitative analysis of DNA methylation is not a one-size-fits-all endeavor. The optimal method is dictated entirely by the biological question at hand.

  • For researchers needing the most accurate and absolute measurement of global methylation changes —for instance, to assess the overall epigenetic effect of a drug compound or environmental exposure—Isotope Ratio / LC-MS/MS is the unequivocal gold standard. Its direct measurement principle provides unmatched accuracy, serving as a benchmark for all other methods.

  • For discovery-driven projects aiming to create a high-resolution map of methylation patterns across the genome or within specific gene promoters, conversion-based sequencing methods like WGBS or EM-Seq are essential. They provide the single-base resolution needed to identify novel differentially methylated regions. EM-Seq is particularly advantageous for precious, low-input, or damaged samples due to its gentle, non-destructive nature.[11][13]

  • For large-scale cohort studies or initial screening where the goal is to identify broad regional changes in methylation in a cost-effective manner, MeDIP-Seq remains a valuable tool. [4][21]

Ultimately, a multi-faceted approach is often the most powerful. A researcher might use MeDIP-Seq to screen for candidate regions, validate and fine-map them with EM-Seq, and confirm global changes in methylation levels using LC-MS/MS. By understanding the fundamental principles and inherent trade-offs of each technique, you can design robust, self-validating experiments that yield clear and authoritative insights into the complex world of epigenetics.

References

  • Comparison of current methods for genome-wide DNA methylation profiling - PMC. (URL: [Link])

  • Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics. (URL: [Link])

  • DNA methylation detection: Bisulfite genomic sequencing analysis - PMC. (URL: [Link])

  • Exploring genome wide bisulfite sequencing for DNA methylation analysis in livestock: a technical assessment - Frontiers. (URL: [Link])

  • Multiplexed Methylated DNA Immunoprecipitation Sequencing (Mx-MeDIP-Seq) to Study DNA Methylation Using Low Amounts of DNA - MDPI. (URL: [Link])

  • Genome-wide DNA methylation profiling with MeDIP-seq using archived dried blood spots. (URL: [Link])

  • MeDIP-seq Service (Methylated DNA IP Sequencing) - Diagenode. (URL: [Link])

  • DNA Methylation: A Timeline of Methods and Applications - Frontiers. (URL: [Link])

  • DNA Methylation Analysis by Bisulfite Conversion, Cloning, and Sequencing of Individual Clones | Springer Nature Experiments. (URL: [Link])

  • DNA Methylation Analysis: Choosing the Right Method - MDPI. (URL: [Link])

  • Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation - Longdom.org. (URL: [Link])

  • Comparison of enzymatic and bisulfite-based methods for sequencing-based cell-free DNA methylation profiling - Frontiers. (URL: [Link])

  • Quantify Epigenetic Mods with These DNA Methylation Tools | Biocompare. (URL: [Link])

  • DNA Methylation Analysis: Choosing the Right Method - PMC. (URL: [Link])

  • A systematic comparison of quantitative high-resolution DNA methylation analysis and methylation-specific PCR - PMC. (URL: [Link])

  • Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry - PMC. (URL: [Link])

  • Isotope-ratio mass spectrometry - Wikipedia. (URL: [Link])

  • Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments. (URL: [Link])

  • Comprehensive Insights into DNA Methylation Analysis - CD Genomics. (URL: [Link])

  • Sample Preparation for DNA Methylation Analysis - Active Motif. (URL: [Link])

  • Sample preparation for genome wide DNA methylation analysis - Protocols.io. (URL: [Link])

  • Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - Frontiers. (URL: [Link])

  • DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis. (URL: [Link])

  • DNA methylation methods: global DNA methylation and methylomic analyses - PMC - NIH. (URL: [Link])

  • Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PubMed. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Methyl-13c trifluoromethanesulfonate proper disposal procedures

Executive Safety Summary URGENT: Methyl-13C trifluoromethanesulfonate (Methyl Triflate-13C) is a super-electrophile . It is significantly more reactive than methyl iodide or dimethyl sulfate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

URGENT: Methyl-13C trifluoromethanesulfonate (Methyl Triflate-13C) is a super-electrophile . It is significantly more reactive than methyl iodide or dimethyl sulfate. It does not merely "irritate"; it rapidly methylates DNA and proteins, causing immediate cellular destruction and potential genetic damage.

  • Isotope Status: STABLE (NON-RADIOACTIVE). [1]

    • Note: While

      
      C is a stable isotope and requires no radiation safety protocols, it is chemically identical to the unlabeled parent compound. Treat with the same extreme caution.
      
  • Immediate Action Required: Do not dispose of this compound directly into waste drums. It must be chemically quenched (neutralized) first to prevent secondary alkylation reactions in the waste stream.

  • Critical PPE Warning: Standard nitrile exam gloves provide insufficient protection against pure methyl triflate (breakthrough < 1-5 minutes). You must use Silver Shield® (Laminate) or Viton® gloves for handling.

Hazard Mechanism & Causality

To handle this chemical safely, you must understand why it is dangerous.

  • The Leaving Group: The triflate anion (

    
    ) is one of the best leaving groups known in organic chemistry due to the inductive stabilization of the negative charge by the three fluorine atoms.
    
  • The Attack: This makes the methyl group (

    
    ) exceptionally electrophilic. Upon contact with biological tissue, it transfers the 
    
    
    
    -methyl group to nucleophilic centers in DNA (specifically the N7 position of guanine), leading to depurination and strand scission.
  • Inhalation Risk: Its high volatility means it can methylate lung tissue upon inhalation. All work must occur in a functioning fume hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab habits. This compound requires an elevated PPE standard.[2]

ComponentRecommendationScientific Rationale
Hand Protection Silver Shield / 4H (Laminate) Nitrile rubber swells and permits permeation of triflates within minutes. Laminate offers >4-hour breakthrough protection.
Double Gloving Yes Wear Nitrile over Silver Shield to improve dexterity and grip (Laminate gloves are slippery).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient against vapors or splashes that track around the lens.
Respiratory Fume Hood (Required) If hood failure occurs, use a full-face respirator with organic vapor cartridges (OV).

Quenching & Disposal Protocols

Core Principle: The goal is to convert the potent alkylating agent into a harmless salt (Sodium Triflate) and an organic solvent (Methanol-


C or Methylamine-

C).
Protocol A: Bulk Quenching (Unused Reagent)

Use this for disposing of old bottles or significant leftover aliquots (>1 mL).

  • Preparation:

    • Prepare a 2M Methanolic Sodium Hydroxide (NaOH) solution or a 10% v/v solution of Diethylamine in Dichloromethane .

    • Why? A strong nucleophile (OH- or Amine) is required to out-compete water and ensure rapid destruction.

  • Setup:

    • Place a round-bottom flask containing the quenching solution in an ice bath (0°C).

    • Why? The hydrolysis is exothermic. Uncontrolled heat can volatilize the methyl triflate before it is destroyed.

  • Addition:

    • Slowly add the Methyl Triflate-13C to the stirring basic solution.

    • Rate: Dropwise. Do not pour.

  • Digestion:

    • Remove the ice bath and stir at room temperature for 2 hours .

    • Verification: Check pH. It must remain basic (> pH 10). If acidic, add more base and stir longer.

  • Disposal:

    • The resulting mixture contains Methanol-

      
      C (flammable) and Sodium Triflate (irritant).
      
    • Dispose of as Halogenated Organic Waste (due to the triflate fluorines) or Flammable Solvent Waste , depending on your facility's specific coding.

Protocol B: Trace Waste (Syringes, Needles, Septa)

Use this for "empty" items that contacted the reagent.

  • Draw & Expel:

    • Immediately after use, draw the Quenching Solution (see Protocol A) into the syringe.

    • Pull the plunger back to coat the barrel walls.

    • Expel into a dedicated "Quench Waste" beaker inside the hood.

  • Soak:

    • Disassemble the syringe (if glass) or leave plastic syringes/needles in a beaker of quenching solution for 24 hours.

  • Final Disposal:

    • Dispose of needles in Sharps containers after the 24-hour soak.

    • Dispose of the soak solution as chemical waste.

Visualized Workflows

Figure 1: Decision Matrix for Methyl Triflate Handling

G Start Identify Waste Type IsTrace Trace Amount? (Syringes, Needles) Start->IsTrace IsBulk Bulk Liquid? (>1 mL or Old Bottle) Start->IsBulk IsSpill Spill / Emergency? Start->IsSpill Rinse Draw Quench Soln (2M NaOH/MeOH) IsTrace->Rinse Cool Cool Base to 0°C IsBulk->Cool Evac Evacuate Area IsSpill->Evac Soak Soak 24hrs in Hood Rinse->Soak Sharps Dispose in Sharps Bin Soak->Sharps Add Add MeOTf Dropwise Cool->Add Stir Stir 2 Hours (RT) Add->Stir Check Check pH > 10 Stir->Check Check->Add No (Add Base) Waste Dispose as Solvent Waste Check->Waste Yes Absorb Cover with Spill Pillow/Sand Evac->Absorb Decon Apply Decon Soln (Amine/Solvent) Absorb->Decon

Caption: Decision matrix for triaging Methyl-13C Triflate waste streams. Green nodes indicate safe endpoints.

Figure 2: Chemical Quenching Mechanism

Reaction MeOTf Methyl-13C Triflate (Electrophile) Transition Nucleophilic Attack (SN2 Reaction) MeOTf->Transition Base Quench Agent (NaOH/MeOH) Base->Transition Product1 Methanol-13C (Flammable Waste) Transition->Product1 Product2 Sodium Triflate (Salt) Transition->Product2

Caption: The chemical pathway converting the toxic electrophile into stable waste products.

Emergency Procedures

  • Skin Contact:

    • IMMEDIATE flushing with water for 15 minutes.[3]

    • Discard contaminated clothing (do not wash/reuse).

    • Seek medical attention immediately; delayed burns are common.

  • Spills:

    • Evacuate the immediate area.[2][4]

    • Do not attempt to clean up without a full-face respirator and Silver Shield gloves.

    • Cover spill with an absorbent (Vermiculite).

    • Treat the absorbent with the Quenching Solution (Protocol A) in situ if safe, or scoop into a container and add quenching solution.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]

  • Organic Syntheses. (2010). Working with Hazardous Chemicals: Methyl Trifluoromethanesulfonate.[2][7] Org. Synth. 2010, 87, 104-114.[8] [Link]

Sources

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